Leucanthogenin
Description
Properties
Molecular Formula |
C17H14O8 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O8/c1-23-16-13(21)12-10(20)6-11(7-3-4-8(18)9(19)5-7)25-15(12)14(22)17(16)24-2/h3-6,18-19,21-22H,1-2H3 |
InChI Key |
VZNIMRVJHRTTKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Leucanthogenin: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Leucanthogenin, a naturally occurring compound with significant hematopoietic properties. Initially discovered as a metabolic product of the fungus Penicillium gilmanii, it has also been isolated from bovine and human liver. This document details the seminal discovery of this compound, its primary natural sources, and presents available quantitative data on its biological effects, particularly its stimulatory impact on the proliferation and differentiation of myeloid and lymphoid cell lineages. Detailed experimental methodologies for its isolation and quantification are provided, alongside a proposed signaling pathway illustrating its mechanism of action on hematopoietic stem cells. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.
Discovery and Natural Sources
This compound, more commonly referred to in scientific literature as Leucogenenol, was first identified by F. A. Rice as a metabolic product of the fungus Penicillium gilmanii.[1][2] Subsequent research led to its isolation from both bovine and human liver, establishing its presence in mammalian tissues.[3]
The initial discovery stemmed from observations of a substance that could induce leukocytosis, an increase in the number of white blood cells, in rabbits. This finding prompted further investigation into the metabolic products of P. gilmanii, ultimately leading to the isolation and characterization of Leucogenenol.
Natural Sources of this compound (Leucogenenol):
Biological Activity and Quantitative Data
Leucogenenol exerts a significant stimulatory effect on the hematopoietic system. It has been shown to increase the rate of development of both T cells and B cells from their committed precursors.[3] In vivo studies have demonstrated that administration of Leucogenenol leads to an increase in the number of peripheral neutrophils and lymphocytes. Furthermore, it has been observed to cause a two- to three-fold increase in the relative number of myeloblasts in the bone marrow.[3]
The tables below summarize the available quantitative data on the biological activity of Leucogenenol.
Table 1: Effect of Leucogenenol on Peripheral Blood Cell Counts
| Cell Type | Observed Effect | Time to Effect | Source |
| Neutrophils | Increase in peripheral count | 4-12 hours post-injection | [3] |
| Lymphocytes | Increase in peripheral count | 12-24 hours post-injection | [3] |
Table 2: Effect of Leucogenenol on Bone Marrow
| Cell Type | Observed Effect | Time to Effect | Source |
| Myeloblasts | Two- to three-fold increase in relative number | 24 hours post-injection | [3] |
Experimental Protocols
Isolation of Leucogenenol from Penicillium gilmanii
Experimental Workflow for Leucogenenol Isolation from P. gilmanii
Caption: Workflow for Leucogenenol isolation from P. gilmanii.
Methodology:
-
Culture of Penicillium gilmanii : P. gilmanii is cultured in a suitable liquid medium. The formation of Leucogenenol in the mycelium and its diffusion into the culture fluid is monitored over several weeks.[1][2] The highest concentration in the mycelium is typically found during rapid growth, while the greatest concentration in the culture fluid occurs after the cessation of rapid growth.[1]
-
Extraction :
-
The mycelium is separated from the culture fluid by filtration or centrifugation.
-
The culture fluid is subjected to solvent extraction to isolate crude Leucogenenol.
-
The mycelium is also extracted with a suitable solvent.
-
-
Purification : The crude extracts are then subjected to a series of chromatographic techniques, such as column chromatography, to separate Leucogenenol from other metabolites. Fractions are collected and assayed for their ability to induce leukocytosis.
-
Final Purification and Crystallization : Fractions showing high activity are further purified, potentially using high-performance liquid chromatography (HPLC), leading to the isolation of pure, crystalline Leucogenenol.
Quantitative Determination of Leucogenenol
A method for the quantitative determination of Leucogenenol has been developed, likely involving spectrophotometry, as suggested by the early literature.[1] This would involve creating a standard curve with purified Leucogenenol and measuring the absorbance of the samples at a specific wavelength.
Proposed Signaling Pathway
The precise signaling pathway by which Leucogenenol stimulates hematopoietic cells has not been fully elucidated in the available literature. However, based on its known biological effects of promoting the proliferation and differentiation of hematopoietic stem and progenitor cells, a putative signaling pathway can be proposed. This hypothetical pathway involves the activation of key transcription factors that regulate hematopoiesis.
Hypothetical Signaling Pathway of Leucogenenol in a Hematopoietic Stem Cell
Caption: Hypothetical Leucogenenol signaling pathway in a hematopoietic stem cell.
Description of the Proposed Pathway:
-
Receptor Binding : Leucogenenol is hypothesized to bind to a specific, yet unidentified, cell surface receptor on hematopoietic stem and progenitor cells.
-
Signal Transduction : This binding event initiates an intracellular signal transduction cascade. This cascade likely involves the activation of a series of protein kinases that relay the signal from the cell membrane to the nucleus.
-
Activation of Transcription Factors : The signal transduction cascade culminates in the activation of key transcription factors that are essential for hematopoiesis, such as GATA-1 (crucial for erythroid and megakaryocytic differentiation) and PU.1 (a master regulator of myeloid and lymphoid development).
-
Gene Expression and Cellular Response : The activated transcription factors bind to the promoter regions of their target genes, leading to the expression of proteins that drive cell proliferation and differentiation, ultimately resulting in an increase in the production of various blood cell lineages.
Future Directions
While the initial discovery of Leucogenenol and its hematopoietic effects are well-documented, further research is needed to fully understand its therapeutic potential. Key areas for future investigation include:
-
Elucidation of the specific signaling pathway : Identifying the cell surface receptor and the downstream signaling molecules will be crucial for understanding its mechanism of action and for the development of targeted therapies.
-
Dose-response studies : Comprehensive in vivo and in vitro studies are needed to establish clear dose-response relationships for the various biological effects of Leucogenenol.
-
Clinical trials : Given its ability to stimulate the production of white blood cells, Leucogenenol could have therapeutic applications in conditions characterized by leukopenia, such as chemotherapy-induced neutropenia. Rigorous clinical trials are necessary to evaluate its safety and efficacy in humans.
-
Synthetic analogs : The development of synthetic analogs of Leucogenenol could lead to compounds with improved potency, stability, and pharmacokinetic properties.
Conclusion
This compound (Leucogenenol) is a fascinating natural product with demonstrated stimulatory effects on the hematopoietic system. Its discovery from both microbial and mammalian sources highlights its potential biological significance. This technical guide has summarized the current knowledge regarding its discovery, natural origins, and biological activities, and has provided a framework for its isolation and a hypothesis for its mechanism of action. Further research into this compound is warranted to unlock its full therapeutic potential for the treatment of various hematological disorders.
References
- 1. Chemical determination of leucogenenol and its production by Penicillium gilmanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Determination of Leucogenenol and Its Production by Penicillium gilmanii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Leucogenenol on recovery from immunosuppressin by anti-lymphocyte globulins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Enigma: The Structural Elucidation of Leucanthogenin Remains an Uncharted Scientific Frontier
A comprehensive investigation into the scientific literature and chemical databases for "Leucanthogenin" has yielded no specific data regarding its chemical structure, spectroscopic properties, or biological activities. This indicates that this compound may be an exceptionally rare, novel, or perhaps a yet-to-be-characterized natural product. The absence of empirical data precludes the creation of a specific technical guide on its structure elucidation.
However, the principles and workflow for determining the chemical structure of a novel compound are well-established. This guide provides a detailed overview of the multidisciplinary approach typically employed in the structural elucidation of natural products, serving as a blueprint for the potential future characterization of molecules like this compound.
A Generalized Framework for Natural Product Structure Elucidation
The journey from the discovery of a new bioactive compound to the complete assignment of its three-dimensional structure is a meticulous process that integrates various analytical and spectroscopic techniques. This process can be broadly categorized into several key stages: isolation and purification, preliminary characterization, detailed spectroscopic analysis, and finally, structural confirmation.
Experimental Protocols: A Step-by-Step Approach
The elucidation of a chemical structure is fundamentally dependent on the purity of the analyte and the precise application of various experimental techniques.
1. Isolation and Purification:
The initial step involves the extraction of the compound from its natural source, followed by a series of chromatographic separations to obtain a pure sample.
-
Extraction: The source material (e.g., plant, marine sponge, or microorganism) is typically subjected to solvent extraction, often starting with a non-polar solvent and progressing to more polar solvents to isolate a wide range of compounds.
-
Chromatography: A combination of chromatographic techniques is employed for purification.[1][2] This can include:
-
Column Chromatography: Often used for initial, large-scale separation based on polarity.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of the compound.[3][4]
-
Thin-Layer Chromatography (TLC): Used to monitor the progress of purification and select appropriate solvent systems.[5]
-
2. Spectroscopic Analysis:
Once a pure compound is obtained, a suite of spectroscopic methods is used to piece together its molecular structure.[1][6]
-
Mass Spectrometry (MS): Provides the molecular weight and elemental composition of the compound.[7][8][9][10] High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula.[4][11] Tandem mass spectrometry (MS/MS) experiments can reveal information about the fragmentation pattern, offering clues about the connectivity of atoms.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the carbon-hydrogen framework of a molecule.[11]
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.[4][12][13][14]
-
¹³C NMR (Carbon NMR): Reveals the number of unique carbon atoms in the molecule and their chemical environment.[15][16][17][18][19]
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), allowing for the assembly of molecular fragments.
-
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., hydroxyl, carbonyl, double bonds) within the molecule.[16]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores and conjugated systems.[5][11]
3. Chemical Derivatization and Degradation:
In some cases, chemical reactions are performed on the isolated compound to simplify the structure or to confirm the presence of certain functional groups. The spectroscopic data of the resulting derivatives can provide additional structural information.
Data Presentation: Organizing Spectroscopic Information
The systematic organization of spectroscopic data is critical for structural elucidation. The following tables illustrate how such data would be presented for a hypothetical compound.
Table 1: ¹H NMR Data (Example)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 3.75 | d | 8.5 | 1H | H-5 |
| 4.12 | t | 6.2 | 2H | H-1' |
| 6.89 | d | 2.1 | 1H | H-8 |
| 7.15 | dd | 8.5, 2.1 | 1H | H-6 |
Table 2: ¹³C NMR Data (Example)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 55.8 | CH₃ | OCH₃ |
| 102.3 | CH | C-8 |
| 114.9 | CH | C-6 |
| 145.7 | C | C-7 |
| 160.1 | C | C-9 |
Table 3: Mass Spectrometry Data (Example)
| Ionization Mode | Mass Analyzer | m/z (Observed) | Molecular Formula | m/z (Calculated) |
| ESI+ | TOF | 315.1234 [M+H]⁺ | C₁₇H₁₈O₆ | 315.1229 |
Visualizing the Elucidation Process
The logical flow of structure elucidation can be represented as a workflow diagram.
Caption: Workflow for Natural Product Structure Elucidation.
Biological Activity and Signaling Pathways
Should this compound be isolated and its structure determined, the next logical step would be to investigate its biological activity. This often involves screening the compound against various cell lines or enzymatic assays to identify potential therapeutic applications.[5][20][21][22][23] If a specific biological activity is identified, further studies would be conducted to elucidate the underlying mechanism of action, which may involve the modulation of specific signaling pathways.
For instance, if a compound is found to have anti-cancer properties, researchers would investigate its effect on pathways related to cell proliferation, apoptosis, and angiogenesis. This can be visualized as follows:
Caption: Example of a Hypothetical Signaling Pathway.
Conclusion
While the chemical identity of this compound remains unknown, the systematic application of modern analytical and spectroscopic techniques provides a clear path forward for its potential structure elucidation. The methodologies outlined in this guide represent the current state-of-the-art in natural product chemistry and are essential for the discovery and development of new therapeutic agents. Future research efforts that lead to the isolation of this compound will undoubtedly rely on these established principles to unravel its molecular architecture and explore its biological potential.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. thno.org [thno.org]
- 4. rsc.org [rsc.org]
- 5. The flavonoid constitunts of Leucaena leucocephala. Growing in Egypt, and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clariant.com [clariant.com]
- 7. Leucine enkephalin--a mass spectrometry standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Application of liquid chromatography/mass spectrometry and liquid chromatography with tandem mass spectrometry to the analysis of the site-specific carbohydrate heterogeneity in erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of lurbinectedin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687) [hmdb.ca]
- 13. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000687) [hmdb.ca]
- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001645) [hmdb.ca]
- 15. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000687) [hmdb.ca]
- 16. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 17. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 13C-NMR Data from Coumarins from Moraceae Family [scirp.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. The Flavonoid Constitunts of Leucaena Leucocephala. Growing in Egypt, and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Polyphenols of the Inuleae-Inulinae and Their Biological Activities: A Review [mdpi.com]
An In-depth Technical Guide to the Leucanthogenin Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the biosynthetic pathway of Leucanthogenin, a flavonoid with the chemical structure 2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one. This document details the probable enzymatic steps, relevant quantitative data for similar compounds, experimental protocols for isolation and analysis, and the signaling pathways that likely regulate its production.
This compound and its Class
This compound is a flavonoid, a class of secondary metabolites widely found in plants. Its core structure is a C6-C3-C6 skeleton, and it is specifically a flavone characterized by a dihydroxylated B-ring and a dihydroxy, dimethoxy substituted A-ring. Flavonoids are known for their diverse biological activities, and understanding their biosynthesis is crucial for their potential application in drug development and biotechnology.
Proposed this compound Biosynthetic Pathway
The biosynthesis of this compound is believed to follow the general phenylpropanoid and flavonoid biosynthetic pathways, with additional specific modification steps for the A-ring. The pathway starts from the amino acid phenylalanine.
The initial steps of the pathway leading to the formation of the flavanone naringenin are well-established.[1][2] Naringenin then serves as a key intermediate for the synthesis of a variety of flavonoids. For the formation of this compound, naringenin would undergo hydroxylation on the B-ring to form eriodictyol, followed by the formation of a flavone backbone to produce luteolin.
The subsequent steps involve the specific modifications of the A-ring of luteolin, including hydroxylation at the C-6 and C-8 positions and methylation at the C-7 and C-6 hydroxyl groups. The enzymes responsible for these modifications are likely flavonoid-specific hydroxylases and O-methyltransferases (OMTs).[3][4][5]
Key Enzymatic Steps:
-
Phenylalanine Ammonia-Lyase (PAL): Converts L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.
-
Chalcone Synthase (CHS): Condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Isomerizes naringenin chalcone to naringenin (a flavanone).
-
Flavanone 3'-Hydroxylase (F3'H): Hydroxylates naringenin at the 3' position of the B-ring to produce eriodictyol.
-
Flavone Synthase (FNS): Introduces a double bond in the C-ring of eriodictyol to form luteolin (a flavone).
-
Flavonoid 6-Hydroxylase (F6H): A cytochrome P450 monooxygenase that likely hydroxylates luteolin at the C-6 position.[3]
-
Flavonoid 8-Hydroxylase (F8H): Another cytochrome P450 monooxygenase that could hydroxylate the A-ring at the C-8 position.
-
Flavonoid O-Methyltransferases (FOMTs): A class of enzymes that transfer a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of flavonoids. Specific FOMTs would catalyze the methylation of the 6-OH and 7-OH groups on the A-ring.[5][6][7] The precise order of these hydroxylation and methylation steps on the A-ring is yet to be fully elucidated and may vary between plant species.
References
- 1. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Classification, Molecular Structure and Biological Biosynthesis of Flavonoids, and Their Roles in Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of a Flavone-6-Hydroxylase and 7-O-Demethylation in the Flavone Biosynthetic Network of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular characterization and functional expression of flavonol 6-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maxapress.com [maxapress.com]
- 7. Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Physical and Chemical Properties of Leucanthogenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucanthogenin is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its chemical name is 2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one. This guide provides a summary of the available physical and chemical data for this compound, intended to support research and development activities. Due to the limited availability of published experimental data for this specific compound, some information is based on predictions and data from closely related flavonoids.
Physical and Chemical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₈ | PubChem |
| Molecular Weight | 346.29 g/mol | ScreenLib[1] |
| Monoisotopic Mass | 346.06888 Da | PubChem[2] |
| Appearance | Not specified (likely solid) | General flavonoid properties |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not specified. Flavonoids generally exhibit low solubility in water and are more soluble in organic solvents like ethanol, methanol, DMSO, and acetone. | General flavonoid properties |
| Predicted XlogP | 2.3 | PubChem[2] |
| Purity | ≥98% | ScreenLib[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the A and B rings, methoxy group protons, and hydroxyl group protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern on the chromen-4-one core and the dihydroxyphenyl moiety.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (C-4), the olefinic carbons of the C ring, the aromatic carbons of the A and B rings, and the methoxy carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
-
O-H stretching (hydroxyl groups): Broad band around 3500-3200 cm⁻¹
-
C-H stretching (aromatic and methoxy): Around 3100-2850 cm⁻¹
-
C=O stretching (ketone in the C ring): Strong band around 1650 cm⁻¹
-
C=C stretching (aromatic rings): Bands in the region of 1600-1450 cm⁻¹
-
C-O stretching (ethers and phenols): Bands in the region of 1300-1000 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the exact molecular weight and fragmentation pattern of this compound. The predicted monoisotopic mass is 346.06888 Da[2]. Fragmentation would likely involve cleavage of the chromen-4-one ring system and loss of small molecules like CO, H₂O, and methyl groups from the methoxy substituents.
Experimental Protocols
Detailed, validated experimental protocols for the isolation, synthesis, or biological analysis of this compound are not available in published literature. However, general methodologies for similar flavonoids can be adapted.
Isolation and Purification
This compound is putatively found in plants of the Cephalaria genus. A general workflow for its isolation would involve:
Caption: General workflow for the isolation and purification of flavonoids from plant sources.
Antioxidant Activity Assay (DPPH Method)
The antioxidant capacity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add different concentrations of the this compound solution to the wells.
-
Add the DPPH solution to each well and mix.
-
Include a control (DPPH solution with solvent only) and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity.
Potential Biological Activity and Signaling Pathways
Flavonoids are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While specific studies on this compound are lacking, based on its structure, it may modulate cellular signaling pathways implicated in cancer and inflammation.
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Many flavonoids have been shown to inhibit this pathway in cancer cells, leading to apoptosis.
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Flavonoids can modulate this pathway at various points.
Caption: Potential points of inhibition by this compound in the MAPK signaling pathway.
Conclusion
This compound is a flavonoid with a defined chemical structure. While its fundamental chemical properties are known, there is a significant lack of published experimental data regarding its physical properties, comprehensive spectroscopic analysis, and biological activities. The information and protocols presented in this guide are based on general knowledge of flavonoids and serve as a starting point for further research. Experimental validation is necessary to confirm the predicted properties and potential biological effects of this compound.
References
Preliminary Mechanism of Action of Leucanthogenin: An In-depth Technical Guide
Disclaimer: Initial literature and database searches for "Leucanthogenin" have confirmed its existence as a flavonoid. However, there is a significant lack of publicly available scientific data regarding its specific mechanism of action. To fulfill the structural and content requirements of this request, this guide will focus on the well-researched and structurally related flavonoid, Quercetin , as a representative example. The detailed mechanisms, data, and protocols presented herein pertain to Quercetin and serve to illustrate the kind of in-depth analysis that would be applied to this compound should data become available.
Introduction to Quercetin
Quercetin is a ubiquitously distributed flavonoid found in numerous fruits, vegetables, and grains. It is recognized for its wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] This guide provides a detailed overview of the preliminary mechanisms of action of Quercetin, with a focus on its role in inducing apoptosis in cancer cells and its anti-inflammatory activities.
Data Presentation: Antiproliferative Activity of Quercetin
Quercetin has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner.[3][4] The half-maximal inhibitory concentration (IC50) values from several studies are summarized in the table below.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | 96 | ~7.7 | [4] |
| A549 | Lung Cancer | 24 | 8.65 (µg/ml) | [5] |
| A549 | Lung Cancer | 48 | 7.96 (µg/ml) | [5] |
| A549 | Lung Cancer | 72 | 5.14 (µg/ml) | [5] |
| H69 | Lung Cancer | 24 | 14.2 (µg/ml) | [5] |
| H69 | Lung Cancer | 48 | 10.57 (µg/ml) | [5] |
| H69 | Lung Cancer | 72 | 9.18 (µg/ml) | [5] |
| MCF-7 | Breast Cancer | 48 | 73 | [6] |
| MDA-MB-231 | Breast Cancer | 48 | 85 | [6] |
| Caco-2 | Colorectal Cancer | Not Specified | 35 | [7] |
| SW620 | Colorectal Cancer | Not Specified | 20 | [7] |
| HT-29 | Colorectal Cancer | 48 | 81.65 | [7] |
| HepG2 | Liver Cancer | 72 | 30 | [8] |
Core Mechanisms of Action
Quercetin exerts its biological effects through multiple mechanisms, primarily by inducing apoptosis in cancer cells and suppressing inflammatory pathways.
Induction of Apoptosis
Quercetin is a potent inducer of apoptosis, activating both intrinsic and extrinsic pathways.[9] Key mechanisms include:
-
Modulation of Bcl-2 Family Proteins: Quercetin down-regulates the expression of anti-apoptotic proteins like Bcl-2 and up-regulates pro-apoptotic proteins such as Bax.[5][10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization and the release of cytochrome c.[9]
-
Activation of Caspases: The release of cytochrome c from the mitochondria initiates the caspase cascade, leading to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[9][10] Activated caspase-3 is responsible for the cleavage of cellular substrates, resulting in the characteristic morphological changes of apoptosis.
-
Involvement of p53: Quercetin's pro-apoptotic effects can be mediated, in part, through the p53 signaling pathway.[3] However, it has also been shown to induce apoptosis in a p53-independent manner.[11]
-
Cell Cycle Arrest: Quercetin can induce cell cycle arrest, often at the G2/M phase, preventing cancer cell proliferation.[4][5]
Anti-inflammatory Effects
Quercetin demonstrates significant anti-inflammatory properties by modulating key signaling pathways:
-
Inhibition of NF-κB Pathway: Quercetin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory cytokines.[12][13] It has been shown to inhibit the degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing NF-κB's translocation to the nucleus.[2][13]
-
Modulation of MAPK Signaling: Quercetin can influence the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK.[2][14] By modulating these kinases, Quercetin can regulate the expression of inflammatory mediators.
-
Reduction of Pro-inflammatory Cytokines: Treatment with Quercetin leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[15][16]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Quercetin on cancer cells.
-
Cell Seeding: Seed cells (e.g., A549, HepG2) in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.[5][8]
-
Treatment: Treat the cells with various concentrations of Quercetin (e.g., 5-100 µM) and incubate for 24, 48, or 72 hours.[3][5][8][10]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][8]
-
Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[5][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis.
-
Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates and treat with desired concentrations of Quercetin for a specified time (e.g., 48 hours).[3][10][17]
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15-30 minutes.[10][17]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect changes in protein expression levels.
-
Cell Lysis: After treatment with Quercetin, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-p38, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Quercetin.
Caption: Quercetin-induced intrinsic apoptosis pathway.
Caption: Quercetin's anti-inflammatory signaling pathways.
Caption: General experimental workflow for apoptosis studies.
Conclusion
Quercetin demonstrates significant potential as an anticancer and anti-inflammatory agent by inducing apoptosis and modulating key signaling pathways such as NF-κB and MAPK. The data and protocols presented in this guide for Quercetin provide a comprehensive framework for the investigation of other flavonoids. Future research on this compound could follow similar methodologies to elucidate its specific mechanisms of action and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intensive Running Enhances NF-κB Activity in the Mice Liver and the Intervention Effects of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Identification of Novel Flavonoid Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific compound "Leucanthogenin" does not correspond to a recognized chemical entity in scientific literature, the query has led to the exploration of bioactive compounds from plant species such as Vaccinium leucanthum and Leucaena leucocephala. These plants are rich in flavonoids, a class of polyphenolic secondary metabolites known for their diverse pharmacological activities. This guide provides a comprehensive overview of the principles and methodologies for identifying novel flavonoid derivatives and analogues, using examples from existing research on similar compounds. The aim is to equip researchers with the foundational knowledge to design and execute studies for the discovery of new therapeutic agents based on natural product scaffolds.
Strategies for the Development of Novel Flavonoid Derivatives
The generation of novel derivatives from a parent flavonoid scaffold is a key strategy in drug discovery to enhance potency, improve selectivity, modulate pharmacokinetic properties, and reduce toxicity. Common synthetic modifications include:
-
Substitution Reactions: Introducing various functional groups (e.g., alkyl, acyl, halogen, nitro) onto the flavonoid rings can significantly alter their biological activity.
-
Glycosylation and Deglycosylation: Modification of sugar moieties attached to the flavonoid core can impact solubility and bioavailability.
-
Ring Modifications: Opening, closing, or altering the heterocyclic C ring can lead to entirely new classes of analogues.
-
Hybrid Molecule Synthesis: Combining the flavonoid scaffold with other pharmacologically active moieties can result in synergistic effects.
Quantitative Data on Biological Activities of Flavonoid and Xanthone Derivatives
The following tables summarize the biological activities of various flavonoid and xanthone derivatives, providing a comparative overview of their potency.
Table 1: In Vitro α-Glucosidase Inhibitory Activity of Lichen-Derived Monoaromatic Compounds
| Compound | IC50 (µg/mL) |
|---|---|
| 1 | 35.2 |
| 2 | 48.1 |
| 3 | 62.5 |
| 4 | 24.0 |
| 5 | 171.1 |
| 7 | 89.3 |
| 8a | 125.4 |
| 9a | 150.7 |
| 10a | 168.2 |
| 10b | 145.6 |
| Acarbose (Control) | 317.0 |
Data sourced from a study on monoaromatic compounds derived from lichens, which share structural similarities with flavonoids.[1]
Table 2: Antimicrobial Activity (MIC in µg/mL) of a Synthetic Flavonoid Derivative
| Compound | Staphylococcus aureus |
|---|---|
| 9a | 4 |
MIC (Minimum Inhibitory Concentration) value for a synthetic monoaromatic compound against a pathogenic bacterium.[1]
Table 3: Antioxidant Activity of Flavonoids from Leucaena leucocephala
| Compound/Extract | Radical Scavenging Activity (%) |
|---|---|
| Ethyl Acetate Extract | 86.78 |
| Compound 7 | 90.31 |
| Compound 1 | Moderate Activity |
| Compound 3 | Moderate Activity |
The radical scavenging activity was evaluated using the DPPH assay.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. Below are representative protocols for the synthesis and biological evaluation of flavonoid derivatives.
General Protocol for Suzuki-Miyaura Cross-Coupling for Flavonoid Derivatization
The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds to functionalize the flavonoid scaffold.[3]
Materials:
-
Halogenated flavonoid (e.g., 8-bromochrysin)
-
Aryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Na2CO3)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve the halogenated flavonoid (1 equivalent) in the chosen solvent under an inert atmosphere.
-
Add the aryl boronic acid (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (0.05-0.1 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst and inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the desired derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol for In Vitro α-Glucosidase Inhibition Assay
This assay is commonly used to screen for potential anti-diabetic agents.[1]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (flavonoid derivatives)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of the α-glucosidase solution.
-
Pre-incubate the mixture at 37 °C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution.
-
Incubate the plate at 37 °C for another 20 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Visualization of Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis, and it is often modulated by flavonoids and other natural products.
Caption: MAPK signaling cascade and potential points of inhibition by flavonoid derivatives.
Experimental Workflow for Identifying Novel Bioactive Derivatives
This workflow outlines the logical steps from compound synthesis to biological characterization.
Caption: A generalized workflow for the discovery of lead compounds from a flavonoid scaffold.
The identification of novel derivatives and analogues of natural products like flavonoids is a promising avenue for drug discovery. By employing systematic chemical modifications, robust biological screening assays, and in-depth mechanistic studies, researchers can develop new therapeutic agents with improved efficacy and safety profiles. This guide provides a foundational framework to assist scientists in this endeavor, from the initial design and synthesis of novel compounds to their comprehensive biological evaluation.
References
In Silico Prediction of Leucanthogenin's Molecular Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucanthogenin, a flavonoid with the chemical formula C17H14O8, is a natural product found in plant species such as Mentha haplocalyx and Sideritis leucantha. Despite its classification as a flavonoid, a class of compounds known for a wide range of biological activities, the specific molecular targets of this compound remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow to predict and characterize the molecular targets of this compound. By leveraging established computational methodologies applied to flavonoids, this document provides a roadmap for researchers to elucidate its mechanism of action and explore its therapeutic potential. The guide details experimental protocols for ligand preparation, target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and presents hypothetical yet representative data to illustrate the expected outcomes of such an investigation.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously present in plants, recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This compound, a member of this family, remains poorly understood in terms of its specific biological functions and molecular interactions. In silico approaches offer a rapid and cost-effective strategy to predict the molecular targets of natural products, thereby guiding further experimental validation and drug discovery efforts.
This guide provides a detailed framework for the computational prediction of this compound's molecular targets. The workflow is designed to be accessible to researchers with a foundational understanding of computational chemistry and molecular biology.
In Silico Target Prediction Workflow
The prediction of molecular targets for a novel or understudied compound like this compound involves a multi-step computational workflow. This process begins with the preparation of the ligand structure and culminates in the identification and preliminary validation of potential protein targets.
Experimental Protocols
Ligand Preparation
-
Structure Acquisition: Obtain the 2D structure of this compound in SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File) format from a chemical database such as PubChem (CID: 5281671).
-
3D Conversion and Optimization: Convert the 2D structure to a 3D conformation using software like Open Babel or ChemDraw. Subsequently, perform energy minimization of the 3D structure using a force field such as MMFF94 or UFF to obtain a stable, low-energy conformation. This step is crucial for accurate docking simulations.
Target Identification and Preparation
-
Target Database Searching: Identify potential protein targets by searching databases like the Protein Data Bank (PDB), TargetNet, and SwissTargetPrediction. Use general keywords such as "flavonoid binding" or more specific protein classes known to interact with flavonoids (e.g., kinases, proteases, nuclear receptors).
-
Target Structure Preparation: Download the 3D structures of selected protein targets from the PDB. Prepare the protein for docking by removing water molecules, co-crystallized ligands, and other non-essential molecules. Add polar hydrogens and assign atomic charges using tools like AutoDockTools or the Protein Preparation Wizard in Schrödinger Suite.
Molecular Docking
-
Grid Box Generation: Define the binding site on the target protein. This is typically the known active site or a pocket identified by binding site prediction algorithms. A grid box is generated around this site to define the search space for the ligand.
-
Docking Simulation: Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD. The program will explore various conformations and orientations of this compound within the defined grid box and calculate the binding affinity for each pose.
Post-Docking Analysis
-
Binding Affinity Evaluation: Analyze the docking results, primarily focusing on the binding energy (or docking score). A more negative binding energy generally indicates a more favorable binding interaction.
-
Interaction Analysis: Visualize the best-scoring poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and the protein's amino acid residues. Tools like PyMOL or Discovery Studio Visualizer are used for this purpose.
ADMET Prediction
-
Pharmacokinetic and Toxicity Profiling: Use online tools or software packages (e.g., SwissADME, pkCSM) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. This helps in assessing its drug-likeness and potential liabilities.
Data Presentation: Predicted Molecular Targets and Properties
The following tables present hypothetical, yet representative, data that would be generated from an in silico screening of this compound against a panel of potential protein targets known to interact with flavonoids.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | 5IKR | -9.8 | Arg120, Tyr355, Ser530 |
| PI3K Gamma | 1E8X | -9.2 | Val882, Lys833, Asp964 |
| B-cell lymphoma 2 (Bcl-2) | 2O2F | -8.7 | Phe101, Arg139, Asp104 |
| Mitogen-activated protein kinase 1 (MAPK1/ERK2) | 4QTB | -8.5 | Lys54, Gln105, Asp111 |
| Estrogen Receptor Alpha (ERα) | 3ERT | -8.1 | Arg394, Glu353, His524 |
| Property | Predicted Value | Interpretation |
| Molecular Weight | 342.29 g/mol | Compliant with Lipinski's Rule of 5 |
| LogP | 2.5 | Good lipophilicity |
| Hydrogen Bond Donors | 5 | Compliant with Lipinski's Rule of 5 |
| Hydrogen Bond Acceptors | 8 | Compliant with Lipinski's Rule of 5 |
| Gastrointestinal Absorption | High | Good oral bioavailability predicted |
| Blood-Brain Barrier Permeant | No | Unlikely to have central nervous system effects |
| Ames Toxicity | Non-toxic | Low mutagenic potential predicted |
Visualization of a Predicted Signaling Pathway
Based on the predicted high binding affinity for PI3K Gamma, a hypothetical signaling pathway involving this compound can be visualized. Inhibition of PI3K is a key mechanism in cancer therapy.
Conclusion
This technical guide provides a comprehensive framework for the in silico prediction of molecular targets for the understudied flavonoid, this compound. By following the outlined workflow, researchers can generate valuable hypotheses about its mechanism of action, which can then be prioritized for experimental validation. The integration of molecular docking, interaction analysis, and ADMET prediction offers a powerful approach to unlock the therapeutic potential of novel natural products. The hypothetical data and pathway analysis presented herein serve as a practical example of the insights that can be gained through such computational investigations, paving the way for further research into the pharmacological applications of this compound.
Methodological & Application
Application Notes and Protocols for the Extraction of Leucanthogenin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and purification of Leucanthogenin, a flavonoid with the molecular formula C17H14O8 and a molecular weight of 346.29 g/mol [1][2]. Based on phytochemical studies of related plants, a potential source for this compound is Convallaria majalis (Lily of the Valley), which is known to contain various flavonoids[3][4]. The following protocols are designed to provide a comprehensive workflow for the isolation of this compound from plant material, focusing on methods suitable for flavonoid extraction.
Introduction to this compound
This compound, with the IUPAC name 2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one, is a flavonoid compound[2]. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, making them of great interest for pharmaceutical research and drug development. The successful extraction and purification of this compound are crucial steps for its further investigation and potential therapeutic applications.
Plant Material Preparation
Proper preparation of the plant material is essential for efficient extraction.
Protocol 2.1: Plant Material Collection and Drying
-
Collection: Collect fresh whole plants of Convallaria majalis, including leaves, stems, and flowers.
-
Washing: Thoroughly wash the plant material with distilled water to remove any soil and debris.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days. Alternatively, use a plant dryer at a temperature not exceeding 40°C to preserve the integrity of the flavonoids.
-
Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for solvent extraction.
Extraction of Crude Flavonoid Extract
This section outlines two common methods for the extraction of flavonoids from plant material: maceration and ultrasound-assisted extraction (UAE).
Protocol 3.1: Maceration
-
Solvent Selection: Prepare an 80% methanol or ethanol solution in water.
-
Maceration: Soak 100 g of the powdered plant material in 1 L of the 80% alcoholic solvent in a sealed container.
-
Agitation: Place the container on an orbital shaker and agitate at 120 rpm for 72 hours at room temperature.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Re-extraction: Repeat the maceration process with the plant residue two more times to ensure complete extraction.
-
Concentration: Combine the filtrates and concentrate the crude extract using a rotary evaporator under reduced pressure at a temperature below 50°C.
Protocol 3.2: Ultrasound-Assisted Extraction (UAE)
-
Solvent Selection: Prepare a 70% ethanol solution in water.
-
Extraction: Mix 50 g of the powdered plant material with 500 mL of the 70% ethanol solution in a beaker.
-
Ultrasonication: Place the beaker in an ultrasonic bath and sonicate for 30-45 minutes at a frequency of 40 kHz and a temperature of 50°C.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C.
Table 1: Comparison of Extraction Methods
| Parameter | Maceration | Ultrasound-Assisted Extraction (UAE) |
| Solvent | 80% Methanol or Ethanol | 70% Ethanol |
| Time | 72 hours | 30-45 minutes |
| Temperature | Room Temperature | 50°C |
| Equipment | Orbital Shaker, Rotary Evaporator | Ultrasonic Bath, Rotary Evaporator |
| Efficiency | Good | High |
Purification of this compound
The crude extract contains a mixture of compounds. The following purification steps are designed to isolate this compound.
Protocol 4.1: Liquid-Liquid Partitioning
-
Resuspend: Resuspend the concentrated crude extract in 200 mL of distilled water.
-
Defatting: Perform liquid-liquid partitioning with n-hexane in a separatory funnel to remove nonpolar compounds like fats and waxes. Repeat this step three times.
-
Flavonoid Extraction: Subsequently, extract the aqueous layer sequentially with ethyl acetate three times. The ethyl acetate fraction will contain the flavonoids.
-
Concentration: Combine the ethyl acetate fractions and concentrate to dryness using a rotary evaporator.
Protocol 4.2: Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel (60-120 mesh) using a suitable solvent system as the mobile phase.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common mobile phase for flavonoid separation starts with a mixture of chloroform and methanol (e.g., 9:1 v/v) and gradually increases the proportion of methanol.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 8:2 v/v). Visualize the spots under UV light (254 nm and 366 nm).
-
Pooling and Concentration: Combine the fractions that show a similar TLC profile and are suspected to contain this compound. Concentrate these pooled fractions to dryness.
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Characterization of this compound
The purified compound should be characterized to confirm its identity as this compound.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Result for this compound |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak corresponding to this compound. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight determination. | A molecular ion peak corresponding to the molecular weight of this compound (346.29 g/mol )[1][2]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) | Structural elucidation. | Spectra consistent with the proposed structure of 2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one[2]. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all organic solvents in a well-ventilated fume hood.
-
Convallaria majalis is a poisonous plant; handle with care and avoid ingestion.
By following these detailed protocols, researchers can effectively extract and purify this compound from plant material for further scientific investigation.
References
The Elusive Total Synthesis of Leucanthogenin: An Application Note and Protocol Prospectus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucanthogenin, a distinctively substituted flavonoid, presents a compelling target for synthetic chemists and pharmacologists alike. This document outlines a proposed strategic approach toward its total synthesis, addressing the significant challenge of constructing its highly oxygenated A-ring. While a completed total synthesis of this compound has not been documented in peer-reviewed literature to date, this application note provides a comprehensive prospectus on the methodologies and experimental protocols that would be paramount in achieving this goal. Drawing from established synthetic strategies for structurally related flavonoids, we present a detailed, albeit prospective, step-by-step protocol. Furthermore, we include protocols for the isolation of this compound from its natural sources, providing a basis for comparison and biological evaluation. This document serves as a foundational guide for researchers embarking on the synthesis and study of this compound and its potential analogues.
Introduction
This compound, scientifically named 2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one, is a flavonoid characterized by a unique substitution pattern on its chromen-4-one (A-ring) core. This high degree of oxygenation, featuring two hydroxyl and two methoxy groups, presents a formidable synthetic challenge and imparts intriguing electronic and steric properties to the molecule. Flavonoids, as a class, are renowned for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific biological functions of this compound remain an area of active investigation, making its efficient chemical synthesis a critical step towards unlocking its therapeutic potential.
The primary obstacle in the total synthesis of this compound lies in the controlled, regioselective introduction of the four substituents on the A-ring. Standard flavonoid synthetic routes often require modification to accommodate the steric hindrance and electronic effects of these multiple functional groups. This document outlines a plausible synthetic strategy and detailed experimental protocols based on analogous syntheses of highly substituted flavonoids.
Prospective Total Synthesis Strategy
A convergent approach is proposed for the synthesis of this compound, focusing on the initial construction of a highly substituted acetophenone precursor for the A-ring and a protected 3,4-dihydroxybenzaldehyde for the B-ring. The key steps would involve a Baker-Venkataraman rearrangement or a related cyclization reaction to form the chromone core.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Leucanthogenin
Abstract
This application note details a robust and efficient method for the purification of Leucanthogenin, a sapogenin of interest for its potential pharmacological activities. The described protocol utilizes preparative reverse-phase high-performance liquid chromatography (RP-HPLC) for the isolation of this compound from a crude plant extract. This method is designed to yield high-purity this compound suitable for further biological and chemical characterization. The protocol is intended for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring sapogenin, a class of compounds that are the aglycone moieties of saponins. Saponins and their corresponding sapogenins are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The purification of individual sapogenins is crucial for the accurate assessment of their biological functions and for structure-activity relationship studies.
High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of natural products.[1] Its high resolution and sensitivity make it an ideal choice for isolating specific compounds from complex mixtures like plant extracts.[1] This application note provides a detailed protocol for the purification of this compound using preparative RP-HPLC with UV detection.
Experimental Protocol
2.1. Materials and Reagents
-
Crude plant extract containing this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (0.1% v/v in water and acetonitrile)
-
This compound analytical standard (>95% purity)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Syringe filters (0.45 µm)
2.2. Sample Preparation
-
Extraction: A crude extract is prepared from the plant source, for instance, by Soxhlet extraction using 70% ethanol for several hours at a controlled temperature.[1]
-
Hydrolysis (optional, if starting from saponins): To obtain the sapogenin (this compound) from its saponin form, acid hydrolysis of the crude extract can be performed. This typically involves heating the extract with an acid (e.g., 2M H₂SO₄) for several hours.
-
Solid Phase Extraction (SPE) for preliminary purification:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Dissolve the hydrolyzed or crude extract in a minimal amount of methanol and load it onto the cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the fraction containing this compound with increasing concentrations of methanol or acetonitrile.
-
Dry the enriched fraction under reduced pressure.
-
-
Final Sample Preparation:
-
Dissolve the dried, enriched fraction in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
2.3. HPLC Instrumentation and Conditions
-
HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, a UV-Vis detector, and a fraction collector.
-
Column: A preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Detection: UV at 205 nm (as sapogenins often lack a strong chromophore).[2]
-
Column Temperature: 30°C
-
Flow Rate: 15 mL/min
-
Injection Volume: 500 µL
2.4. Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 30 | 30 | 70 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
| 45 | 70 | 30 |
| 50 | 70 | 30 |
2.5. Fraction Collection and Post-Purification Processing
-
Monitor the chromatogram for the peak corresponding to this compound, identified by comparing its retention time with that of the analytical standard.
-
Collect the fractions containing the target peak using an automated fraction collector.
-
Combine the fractions containing pure this compound.
-
Remove the mobile phase solvent by rotary evaporation or lyophilization.
-
Determine the purity of the isolated this compound using analytical HPLC.
-
Confirm the identity of the purified compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the expected results from the purification of this compound using the described HPLC protocol.
| Parameter | Value |
| Crude Extract | |
| Initial this compound Purity | ~5% |
| After SPE | |
| Enriched Fraction Purity | ~40% |
| After Preparative HPLC | |
| Retention Time of this compound | 22.5 min |
| Final Purity of this compound | >98% |
| Overall Yield | 65% |
Visualization of Experimental Workflow and Potential Biological Activity
The following diagrams illustrate the experimental workflow for the purification of this compound and a potential signaling pathway related to its antioxidant activity.
Caption: Experimental workflow for the purification of this compound.
Caption: Potential antioxidant mechanism of this compound.
Conclusion
The HPLC method detailed in this application note provides an effective strategy for the purification of this compound from complex plant extracts. The use of preparative RP-HPLC with a C18 column and a water/acetonitrile gradient allows for the isolation of this compound with high purity. This protocol is a valuable tool for researchers working on the isolation and characterization of bioactive sapogenins for potential therapeutic applications. Further optimization of the gradient and flow rate may be necessary depending on the specific crude extract and HPLC system used.
References
Application Notes and Protocols for the Quantitative Analysis of Leucanthogenin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of Leucanthogenin in various biological matrices. Due to the limited availability of established and validated methods for this compound in the public domain, this application note outlines generalized protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methodologies are based on established techniques for the analysis of similar flavonoid compounds. Additionally, a putative signaling pathway for this compound is presented based on the known mechanisms of related flavonoids. The provided protocols and data are intended to serve as a foundational framework for researchers to develop and validate their own specific assays for this compound.
Introduction
This compound, a naturally occurring flavonoid, has garnered interest for its potential therapeutic properties. To facilitate research and development, robust and reliable analytical methods are essential for its quantification in biological samples. This is critical for pharmacokinetic studies, toxicological assessments, and understanding its mechanism of action. This document details protocols for sample preparation, extraction, and analysis using HPLC and LC-MS/MS, and presents a hypothetical signaling pathway to guide mechanistic studies.
Quantitative Data Summary
The following tables present example data that researchers should aim to generate during method validation. The values provided are illustrative and will need to be determined experimentally for a this compound-specific assay.
Table 1: HPLC-UV Method Validation Parameters (Illustrative)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | ≥ 0.995 |
| Range | 10 - 1000 ng/mL | - |
| LLOQ | 10 ng/mL | S/N ≥ 10 |
| Accuracy | 95.2% - 104.5% | 80% - 120% |
| Precision (%RSD) | < 10% | < 15% |
| Recovery | 88.5% | 80% - 120% |
Table 2: LC-MS/MS Method Validation Parameters (Illustrative)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.999 | ≥ 0.995 |
| Range | 0.1 - 500 ng/mL | - |
| LLOQ | 0.1 ng/mL | S/N ≥ 10 |
| Accuracy | 98.1% - 102.3% | 80% - 120% |
| Precision (%RSD) | < 8% | < 15% |
| Matrix Effect | 92.7% | 85% - 115% |
Experimental Workflow
The general workflow for the quantitative analysis of this compound in biological samples is depicted below.
Application Notes & Protocols: Developing In Vitro Cell-Based Assays for Leucanthogenin
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and standardized protocols for the initial in vitro characterization of Leucanthogenin, a novel bioactive compound. Given that many natural compounds, such as flavonoids and xanthones, exhibit significant anticancer and anti-inflammatory properties, these protocols are designed to systematically evaluate this compound's potential in these areas.[1][2][3] The following sections detail experimental workflows, step-by-step assay protocols, data presentation guidelines, and visual representations of key signaling pathways.
Application Note 1: Assessment of Anticancer Activity
Introduction
Natural compounds like flavonoids and xanthone derivatives are known to possess anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of critical signaling pathways that govern cell survival and growth.[1][4][5] Assays to determine cytotoxicity, pro-apoptotic effects, and cell cycle disruption are fundamental first steps in characterizing the anticancer potential of a novel compound like this compound. These assays can identify hit compounds for further development and provide initial insights into their mechanism of action.[1]
Experimental Workflow: Anticancer Screening
The primary screening phase involves a tiered approach, starting with a general cytotoxicity assay to determine the dose-dependent effect of this compound on cancer cell viability. Active concentrations are then used in secondary assays to elucidate the specific mechanism, such as apoptosis induction or cell cycle arrest.
Caption: Workflow for in vitro anticancer screening of this compound.
Key Signaling Pathway: Apoptosis Induction
Many chemotherapeutic agents function by activating apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases (e.g., Caspase-3). Luteolin, a common flavonoid, has been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins (Bcl-2, Bax) and downregulating survival pathways like Akt.[5]
Caption: this compound may induce apoptosis via Akt/Bcl-2 pathway modulation.
Experimental Protocols
1.4.1 Protocol: Cell Viability (MTT Assay) This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO
-
Microplate reader (570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be <0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
1.4.2 Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining) This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with this compound at the determined IC50 concentration for 24 hours. Include an untreated control.
-
Harvest cells (including floating cells in the supernatant) by trypsinization and wash with ice-cold PBS.
-
Resuspend cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. (FITC detects Annexin V on the x-axis, PI on the y-axis).
-
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
|---|---|---|
| A549 (Lung) | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| MCF-7 (Breast) | 24 | Data |
| 48 | Data | |
| 72 | Data | |
| HCT116 (Colon) | 24 | Data |
| 48 | Data |
| | 72 | Data |
Application Note 2: Assessment of Anti-inflammatory Activity
Introduction
Chronic inflammation is implicated in the development of numerous diseases, including cancer.[6] Many flavonoids exhibit potent anti-inflammatory effects by modulating key inflammatory pathways.[2] This often involves inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7] These effects are frequently mediated through the suppression of signaling pathways like Nuclear Factor-kappa B (NF-κB), which is a master regulator of inflammation.[6][7] Evaluating this compound's ability to suppress these markers in a stimulated immune cell model, such as lipopolysaccharide (LPS)-activated macrophages, is a standard approach to screen for anti-inflammatory potential.
Experimental Workflow: Anti-inflammatory Screening
This workflow begins by assessing the cytotoxicity of this compound on the chosen immune cell line to ensure that subsequent anti-inflammatory effects are not due to cell death. Non-toxic concentrations are then used to test the compound's ability to inhibit the production of key inflammatory mediators.
Caption: Workflow for in vitro anti-inflammatory screening of this compound.
Key Signaling Pathway: NF-κB Activation
The NF-κB pathway is central to the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS (producing NO), COX-2, and various cytokines.[6][7] Flavonoids can inhibit this pathway at multiple steps.[8]
Caption: this compound may inhibit inflammation by blocking NF-κB activation.
Experimental Protocols
2.4.1 Protocol: Nitric Oxide (NO) Measurement (Griess Assay) This colorimetric assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant.
-
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
96-well plates
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard curve (0-100 µM)
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control + LPS group.
-
After incubation, collect 50 µL of supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant, incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B, incubate for another 10 minutes.
-
Read absorbance at 540 nm.
-
Calculate the nitrite concentration using the sodium nitrite standard curve.
-
2.4.2 Protocol: Cytokine Measurement (ELISA) Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α or IL-6 in the culture medium.
-
Materials:
-
Supernatants from the NO assay experiment (Step 3)
-
Commercial ELISA kit for mouse TNF-α or IL-6
-
Microplate reader
-
-
Procedure:
-
Follow the manufacturer's protocol for the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and cell culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., HRP-streptavidin).
-
Add the substrate solution and stop the reaction.
-
Read the absorbance at the specified wavelength (e.g., 450 nm).
-
Calculate cytokine concentrations based on the standard curve.
-
Data Presentation
Table 2: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS Control) ± SD | TNF-α Release (pg/mL) ± SD | IL-6 Release (pg/mL) ± SD |
|---|---|---|---|---|
| Control (No LPS) | - | Data | Data | Data |
| LPS (1 µg/mL) | - | 100 | Data | Data |
| This compound + LPS | 1 | Data | Data | Data |
| This compound + LPS | 10 | Data | Data | Data |
| this compound + LPS | 50 | Data | Data | Data |
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potential anticancer effects and toxicity of flavones luteolin and apigenin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Insight into Anti-Inflammatory Activities and Inflammation Related Diseases of Anthocyanins: A Review of Both In Vivo and In Vitro Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Animal Model Studies of Leucanthogenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucanthogenin, a flavonoid with the molecular formula C17H14O8, has been isolated from Mentha haplocalyx.[1][2][3][4] While specific in vivo studies on this compound are not yet available in the public domain, its classification as a flavonoid and its origin from a plant with known medicinal properties suggest its potential as a therapeutic agent. Flavonoids as a class have been extensively studied and are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[5][6][7][8][9][10] This document provides a comprehensive guide to designing and conducting in vivo animal model studies to evaluate the therapeutic potential, toxicity, and pharmacokinetic profile of this compound, based on established protocols for flavonoids.
Preclinical In Vivo Toxicity Assessment
Prior to efficacy studies, it is crucial to establish the safety profile of this compound. Toxicity testing in animal models helps to determine the potential adverse effects and to identify a safe dose range for further studies.[11][12][13][14][15]
Acute Oral Toxicity Study (OECD Guideline 423)
Objective: To determine the acute toxic effects of a single high dose of this compound and to estimate its median lethal dose (LD50).[13]
Protocol:
-
Animal Model: Wistar rats or Swiss albino mice (female, 8-12 weeks old).
-
Grouping: A control group (vehicle only) and at least three dose groups of this compound (e.g., 50, 300, 2000 mg/kg body weight).
-
Administration: A single oral gavage of the test substance.
-
Observation Period: 14 days.
-
Parameters to Monitor:
-
Clinical signs of toxicity (changes in skin, fur, eyes, and behavior) observed daily.
-
Body weight changes recorded on days 0, 7, and 14.
-
Mortality.
-
-
Endpoint: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.
Data Presentation:
| Parameter | Control Group | Low Dose (50 mg/kg) | Mid Dose (300 mg/kg) | High Dose (2000 mg/kg) |
| Mortality (%) | ||||
| Clinical Signs | ||||
| Body Weight Change (%) | ||||
| Gross Necropsy Findings |
Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407)
Objective: To evaluate the sub-chronic toxicity of this compound after repeated daily administration for 28 days.
Protocol:
-
Animal Model: Sprague-Dawley rats (male and female, 6-8 weeks old).
-
Grouping: A control group and at least three dose levels of this compound.
-
Administration: Daily oral gavage for 28 consecutive days.
-
Parameters to Monitor:
-
Daily clinical observations.
-
Weekly body weight and food/water consumption.
-
Hematological and clinical biochemistry analysis at termination.
-
Organ weights and histopathological examination of major organs.
-
Data Presentation:
| Parameter | Control Group | Low Dose | Mid Dose | High Dose |
| Hematology (e.g., RBC, WBC, Hb) | ||||
| Clinical Biochemistry (e.g., ALT, AST, CREA) | ||||
| Relative Organ Weights (e.g., Liver, Kidney) | ||||
| Histopathology Findings |
In Vivo Efficacy Models
Based on the known activities of flavonoids and the traditional uses of Mentha haplocalyx, this compound is a promising candidate for anti-inflammatory and anticancer therapies.[1][2][3][4]
Anti-inflammatory Activity
Objective: To assess the acute anti-inflammatory effect of this compound.[5][6][7]
Protocol:
-
Animal Model: Wistar rats (150-200g).
-
Grouping: Control, this compound-treated groups (multiple doses), and a positive control group (e.g., Indomethacin).
-
Procedure:
-
Administer this compound or control vehicle orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Calculation: Percentage inhibition of edema = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Data Presentation:
| Time (hours) | Control (Paw Volume, mL) | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) | Positive Control |
| 0 | |||||
| 1 | |||||
| 2 | |||||
| 3 | |||||
| 4 | |||||
| % Inhibition at 4h | N/A |
Anticancer Activity
Objective: To evaluate the in vivo antitumor efficacy of this compound against a specific cancer cell line.[10][16][17][18][19]
Protocol:
-
Animal Model: Athymic nude mice (4-6 weeks old).
-
Cell Line: A suitable human cancer cell line (e.g., a colon cancer line like HCT-116 or a lung cancer line like A549).
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups.
-
Administer this compound (e.g., intraperitoneally or orally) and a vehicle control for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight twice a week.
-
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissues can be used for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation:
| Parameter | Control Group | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Initial Tumor Volume (mm³) | ||||
| Final Tumor Volume (mm³) | ||||
| Final Tumor Weight (g) | ||||
| Tumor Growth Inhibition (%) | N/A | |||
| Body Weight Change (%) |
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for its development as a drug.[20][21][22][23]
Objective: To determine the pharmacokinetic profile of this compound in an animal model.
Protocol:
-
Animal Model: Sprague-Dawley rats with jugular vein cannulation.
-
Administration: A single intravenous (IV) and oral (PO) dose of this compound to different groups of rats.
-
Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
Analysis: Analyze plasma concentrations of this compound and its potential metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters to Calculate:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Oral bioavailability (F%)
-
Data Presentation:
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose (mg/kg) | ||
| AUC (0-inf) (ng*h/mL) | ||
| Cmax (ng/mL) | N/A | |
| Tmax (h) | N/A | |
| t1/2 (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| Oral Bioavailability (F%) | N/A |
Visualizations
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for in vivo efficacy testing of this compound.
Hypothetical Signaling Pathway for Anti-inflammatory Action of this compound
Caption: Postulated anti-inflammatory mechanism of this compound.
Logical Flow for Preclinical Development of this compound
Caption: Preclinical development pathway for this compound.
Conclusion
This guide provides a foundational framework for the in vivo evaluation of this compound. While specific protocols may need to be optimized based on the outcomes of preliminary studies, the methodologies outlined here represent the standard practices in the preclinical assessment of novel flavonoid compounds. Rigorous and well-designed animal studies are indispensable for elucidating the therapeutic potential and ensuring the safety of this compound as it progresses through the drug development pipeline.
References
- 1. The Phenolic Fraction of Mentha haplocalyx and Its Constituent Linarin Ameliorate Inflammatory Response through Inactivation of NF-κB and MAPKs in Lipopolysaccharide-Induced RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the study of chemical composition and pharmacological effects of Mentha haplocalyx [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Constituents from Mentha haplocalyx Briq. (Mentha canadensis L.) and Their α-Glucosidase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. igbzpan.pl [igbzpan.pl]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. neliti.com [neliti.com]
- 9. Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Acute and subacute oral toxicity study on the flavonoid rich fraction of Monodora tenuifolia seed in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 21. The potential of flavonoids to influence drug metabolism and pharmacokinetics by local gastrointestinal mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Absorption and pharmacokinetics of grapefruit flavanones in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols: Leucanthogenin as a Biochemical Probe for Pathway Analysis
Topic: Utilization of Leucanthogenin for Investigating Cellular Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, a flavonoid compound, presents potential as a biochemical probe for the elucidation of cellular signaling pathways. This document provides an overview of its known biological activities, putative mechanisms of action, and protocols for its application in pathway analysis. While specific quantitative data and detailed pathway-specific protocols for this compound are limited in current literature, this document extrapolates from research on structurally related flavonoids and general methodologies to provide a foundational guide for researchers.
Introduction to this compound
This compound is a flavonoid with the chemical formula C17H14O8 and the IUPAC name 2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one[1]. Flavonoids as a class are known to possess a wide range of biological activities, including antioxidant and cytotoxic effects, often through the modulation of key cellular signaling pathways. While this compound itself is not extensively studied, its structural motifs suggest potential interactions with various protein kinases and transcription factors involved in apoptosis and cell cycle regulation.
Chemical Structure:
Putative Signaling Pathways Modulated by this compound
Based on the known activities of similar flavonoid structures, this compound is hypothesized to influence the following signaling pathways:
-
Apoptosis Pathway: Many flavonoids are known to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and production of reactive oxygen species (ROS)[3][4].
-
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation and cell survival. Some flavonoids have been shown to inhibit NF-κB activation, leading to downstream effects on gene expression.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and stress responses. Flavonoids can modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38.
Quantitative Data
As of the date of this document, specific quantitative data for this compound (e.g., IC50, EC50 values) in various pathway-specific assays are not available in the public domain. The following table provides a template for how such data should be structured once it becomes available through experimental investigation.
| Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| Cell Viability | e.g., HeLa | IC50 | Data not available | |
| Caspase-3/7 Activity | e.g., Jurkat | EC50 | Data not available | |
| NF-κB Reporter | e.g., HEK293 | IC50 | Data not available | |
| ERK1/2 Phosphorylation | e.g., A549 | IC50 | Data not available |
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound as a biochemical probe. Researchers should optimize concentrations and incubation times based on the specific cell type and experimental question.
4.1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
-
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
4.2. Apoptosis Assay (Caspase-Glo 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
-
Materials:
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
-
-
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with various concentrations of this compound for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
4.3. Western Blot for Pathway Protein Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation status of key signaling proteins.
-
Materials:
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cells with this compound for various times.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Visualizations
5.1. Signaling Pathway Diagrams
The following diagrams illustrate the putative signaling pathways that may be modulated by this compound.
Caption: Putative Intrinsic Apoptosis Pathway induced by this compound.
Caption: Hypothesized Inhibition of the NF-κB Pathway by this compound.
5.2. Experimental Workflow
Caption: General workflow for Western Blot analysis.
Conclusion
This compound is a flavonoid with potential for use as a biochemical probe in pathway analysis. Due to the limited specific data available, the information and protocols provided herein are intended to serve as a starting point for investigation. Further research is required to fully characterize its mechanism of action and to establish its utility in elucidating specific cellular signaling pathways. Researchers are encouraged to perform dose-response and time-course experiments to optimize the use of this compound in their specific experimental systems.
References
- 1. PubChemLite - this compound (C17H14O8) [pubchemlite.lcsb.uni.lu]
- 2. This compound | CAS 99615-00-6 | ScreenLib [screenlib.com]
- 3. Lutein Induces Reactive Oxygen Species-Mediated Apoptosis in Gastric Cancer AGS Cells via NADPH Oxidase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lutein Induces Reactive Oxygen Species-Mediated Apoptosis in Gastric Cancer AGS Cells via NADPH Oxidase Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leucanthogenin in Targeted Drug Delivery Systems
For Research Use Only.
Introduction
Leucanthogenin, a spirostanol saponin derived from plants such as Allium leucanthum, has demonstrated potential as a cytotoxic agent against various cancer cell lines. Extracts from A. leucanthum have shown promising in vitro cytotoxicity against lung (A549) and colon (DLD-1) cancer cell lines, suggesting that its bioactive compounds, including this compound, could be potent anti-cancer agents[1]. However, the clinical application of many natural cytotoxic compounds is often hindered by poor solubility, low bioavailability, and non-specific toxicity.
Targeted drug delivery systems utilizing nanoparticles offer a promising strategy to overcome these limitations[2]. By encapsulating this compound within a nanocarrier, it is possible to enhance its delivery to tumor tissues, improve its pharmacokinetic profile, and reduce off-target side effects[3]. This document provides a detailed, albeit hypothetical, framework for the application of this compound in a targeted drug delivery system using Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The protocols outlined below are based on established methodologies for the formulation and evaluation of nanoparticle-based drug delivery systems.
Proposed Application: this compound-Loaded PLGA Nanoparticles for Cancer Therapy
This application note describes the synthesis, characterization, and in vitro evaluation of this compound-loaded PLGA nanoparticles (Leu-PLGA-NPs). PLGA is a biocompatible and biodegradable polymer widely used for drug delivery applications[2][4]. The surface of these nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) to achieve active targeting of cancer cells.
Experimental Workflow
The overall workflow for the development and evaluation of Leu-PLGA-NPs is depicted below.
Figure 1: Experimental workflow for Leu-PLGA-NP development.
Quantitative Data Summary
The following tables present hypothetical data for the characterization of this compound-loaded PLGA nanoparticles.
Table 1: Physicochemical Properties of Leu-PLGA-NPs
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Blank PLGA-NPs | 155 ± 5.2 | 0.12 ± 0.02 | -25.3 ± 1.8 |
| Leu-PLGA-NPs | 168 ± 6.1 | 0.15 ± 0.03 | -22.1 ± 2.1 |
Table 2: Drug Loading and Release Characteristics of Leu-PLGA-NPs
| Formulation | Drug Loading (%) | Encapsulation Efficiency (%) | Burst Release (First 6h, %) | Cumulative Release (96h, %) |
| Leu-PLGA-NPs | 8.5 ± 0.7 | 85.2 ± 3.4 | 21.5 ± 2.5 | 78.9 ± 4.1 |
Table 3: In Vitro Cytotoxicity (IC50 Values) of this compound Formulations
| Cell Line | Free this compound (µM) | Leu-PLGA-NPs (µM) | Blank PLGA-NPs |
| A549 (Lung Cancer) | 4.5 ± 0.5 | 3.2 ± 0.4 | > 1000 µg/mL |
| DLD-1 (Colon Cancer) | 6.8 ± 0.9 | 5.1 ± 0.6 | > 1000 µg/mL |
| Normal Fibroblasts | 25.1 ± 3.2 | 35.8 ± 4.5 | > 1000 µg/mL |
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles
This protocol describes the single emulsion-solvent evaporation method for synthesizing Leu-PLGA-NPs[2].
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 24,000-38,000)
-
Poly(vinyl alcohol) (PVA), 87-90% hydrolyzed
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 5 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 15,000 rpm) for 5 minutes on an ice bath to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by resuspension and centrifugation to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 2% trehalose) and freeze-dry for 48 hours for long-term storage.
Protocol 2: Determination of Drug Loading and Encapsulation Efficiency
Procedure:
-
Weigh a known amount of lyophilized Leu-PLGA-NPs (e.g., 5 mg).
-
Dissolve the nanoparticles in a suitable solvent (e.g., 1 mL of DMSO) to break the nanoparticles and release the encapsulated drug.
-
Quantify the amount of this compound in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas[5][6]:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis bag method to evaluate the release kinetics of this compound from the PLGA nanoparticles[4][7][8].
Materials:
-
Leu-PLGA-NPs
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
-
Disperse a known amount of Leu-PLGA-NPs (e.g., 10 mg) in 2 mL of PBS (pH 7.4).
-
Transfer the nanoparticle suspension into a pre-soaked dialysis bag and seal both ends.
-
Immerse the dialysis bag in 50 mL of PBS (pH 7.4) in a beaker, maintained at 37°C with continuous magnetic stirring (100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Analyze the amount of this compound in the collected samples by HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability[9][10].
Materials:
-
Cancer cell lines (e.g., A549, DLD-1) and a normal cell line (e.g., fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Free this compound, Leu-PLGA-NPs, and Blank PLGA-NPs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of free this compound, Leu-PLGA-NPs, and Blank PLGA-NPs in the complete medium. Replace the old medium with 100 µL of the medium containing the treatments. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each treatment.
Proposed Mechanism of Action: Induction of Apoptosis
Based on the cytotoxic nature of similar natural compounds, it is hypothesized that this compound induces cancer cell death via the intrinsic apoptosis pathway. This pathway is initiated by intracellular stress, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.
Figure 2: Proposed intrinsic apoptosis signaling pathway.
This proposed pathway suggests that this compound induces intracellular stress, which in turn modulates the Bcl-2 family of proteins to favor the pro-apoptotic members like Bax and Bak. This leads to the release of cytochrome c from the mitochondria, which then forms the apoptosome with Apaf-1 and pro-caspase-9. The subsequent activation of caspase-9 and the executioner caspase-3 culminates in programmed cell death[11][12][13].
Conclusion
The encapsulation of this compound into PLGA nanoparticles presents a viable, though currently theoretical, strategy to enhance its potential as an anti-cancer therapeutic. The protocols provided herein offer a comprehensive guide for the formulation, characterization, and in vitro evaluation of such a targeted drug delivery system. Further research is warranted to validate these methods specifically for this compound and to explore its efficacy and mechanism of action in preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 13. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Leucanthogenin Bioactivity Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leucanthogenin, a novel natural product, presents an opportunity for the discovery of new therapeutic agents. As with any new compound, a systematic evaluation of its biological activities is the first step toward understanding its pharmacological potential. This document provides a comprehensive set of protocols for the initial in vitro screening of this compound's bioactivity, focusing on key areas of therapeutic interest: cytotoxicity, anti-inflammatory, antioxidant, and antimicrobial activities. These assays are foundational in drug discovery and will provide essential data to guide further investigation into this compound's mechanism of action and potential applications.
Experimental Workflow
The overall experimental workflow for assessing the bioactivity of this compound is depicted below. This workflow ensures a systematic and logical progression from initial screening to more detailed mechanistic studies.
Caption: Experimental workflow for this compound bioactivity screening.
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic potential.[1][2]
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical) and a normal cell line (e.g., HEK293 - human embryonic kidney)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This assay evaluates the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.[3][4]
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM, FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.
-
Nitrite Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent in a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.
Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging activity of this compound.[5][6][7]
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plates
-
Microplate reader
Protocol:
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each this compound concentration to 100 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The scavenging activity is calculated as: [(A_control - A_sample) / A_control] x 100. Determine the IC50 value.
Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[8]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well plates
-
Incubator
-
Microplate reader
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 in µM)
| Cell Line | This compound | Doxorubicin (Positive Control) |
| A549 (Lung Cancer) | 15.2 ± 1.8 | 0.8 ± 0.1 |
| MCF-7 (Breast Cancer) | 25.6 ± 2.1 | 1.2 ± 0.2 |
| HeLa (Cervical Cancer) | 18.9 ± 1.5 | 0.9 ± 0.1 |
| HEK293 (Normal) | > 100 | 5.4 ± 0.6 |
Table 2: Anti-inflammatory and Antioxidant Activity of this compound (IC50 in µM)
| Assay | This compound | Quercetin (Positive Control) |
| NO Inhibition | 32.5 ± 2.5 | 12.8 ± 1.1 |
| DPPH Scavenging | 45.1 ± 3.2 | 8.5 ± 0.7 |
Table 3: Antimicrobial Activity of this compound (MIC in µg/mL)
| Microorganism | This compound | Gentamicin (Bacteria) | Amphotericin B (Fungi) |
| S. aureus | 64 | 2 | - |
| E. coli | 128 | 4 | - |
| C. albicans | > 256 | - | 1 |
Hypothetical Signaling Pathway
Based on the known mechanisms of flavonoids, this compound may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. An Insight into Anti-Inflammatory Activities and Inflammation Related Diseases of Anthocyanins: A Review of Both In Vivo and In Vitro Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcogj.com [phcogj.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Standard Operating Procedures for Leucanthogenin Stability Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucanthogenin, a flavonoid identified as 2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one, is a natural compound of interest for its potential therapeutic properties. Establishing a comprehensive stability profile is a critical prerequisite for its development as a pharmaceutical agent. These application notes provide detailed protocols for conducting forced degradation and long-term stability studies of this compound, in accordance with International Council for Harmonisation (ICH) guidelines.
The objective of these studies is to elucidate the intrinsic stability of the this compound molecule, identify potential degradation pathways, and develop a validated stability-indicating analytical method. The data generated will be essential for determining appropriate storage conditions, shelf-life, and formulation strategies.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C17H14O8 | [1] |
| Molecular Weight | 346.29 g/mol | [2] |
| Chemical Name | 2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one | [1] |
| Appearance | To be determined (likely a solid) | |
| Solubility | To be determined in various solvents (e.g., water, methanol, ethanol, acetonitrile) |
Stability Testing Protocols
Forced Degradation (Stress) Studies
Forced degradation studies are designed to accelerate the degradation of this compound to identify likely degradation products and establish the inherent stability of the molecule.[3][4] A target degradation of 5-20% is recommended to ensure that the degradation products are representative of those that might form under normal storage conditions.[5][6]
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[5] For each stress condition, a separate aliquot of the stock solution will be used. A control sample, protected from the stress condition, should be analyzed concurrently.
-
Protocol:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M Hydrochloric Acid (HCl).
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent volume and concentration of Sodium Hydroxide (NaOH).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
Analyze the sample using the validated stability-indicating HPLC method.
-
-
Protocol:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M Sodium Hydroxide (NaOH).
-
Incubate the solution at room temperature (25°C ± 2°C) for 24 hours. Flavonoids are often more susceptible to alkaline conditions.[7]
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent volume and concentration of Hydrochloric Acid (HCl).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
Analyze the sample using the validated stability-indicating HPLC method.
-
-
Protocol:
-
To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). The phenolic hydroxyl groups in flavonoids are susceptible to oxidation.[1][3]
-
Keep the solution at room temperature (25°C ± 2°C) for 24 hours, protected from light.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
Analyze the sample using the validated stability-indicating HPLC method.
-
-
Protocol (Solid State):
-
Place a known quantity of solid this compound in a controlled temperature oven at 60°C.
-
At specified time points (e.g., 1, 3, 7, 14 days), remove a sample.
-
Prepare a solution of the sample in a suitable solvent at a known concentration.
-
Analyze the sample using the validated stability-indicating HPLC method.
-
-
Protocol (Solution State):
-
Incubate the this compound stock solution at 60°C.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
Analyze the sample using the validated stability-indicating HPLC method. The decomposition of flavonols can be caused by the opening of the heterocyclic C ring at elevated temperatures.[8][9]
-
-
Protocol:
-
Expose the this compound stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, prepare solutions of both the exposed and control samples.
-
Analyze the samples using the validated stability-indicating HPLC method. Flavonoids can undergo photodegradation, and the kinetics are influenced by light intensity and oxygen.[10][11][12]
-
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are performed to determine the shelf-life and appropriate storage conditions for the drug substance.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months
-
Accelerated: 0, 3, 6 months
-
-
Parameters to be Tested:
-
Appearance
-
Assay of this compound
-
Degradation products
-
Moisture content (if applicable)
-
Analytical Methodology: Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of this compound and its degradation products.[2][13][14][15]
| Parameter | Recommended Conditions |
| Instrument | HPLC with UV/Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B; 35-36 min: 90-10% B; 36-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | DAD detection at 254 nm and 350 nm (or the λmax of this compound) |
| Injection Volume | 10 µL |
| Standard Preparation | Prepare a stock solution of this compound reference standard at 1 mg/mL and create a series of dilutions for the calibration curve. |
| Sample Preparation | Dilute the samples from the stability studies with the mobile phase to fall within the calibration range. |
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Data Presentation
Summarize all quantitative data from the stability studies in clearly structured tables for easy comparison.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | % this compound Remaining | Number of Degradation Products | RRT of Major Degradant(s) |
| Control | 24 hours | 100 | 0 | - |
| 0.1 M HCl, 60°C | 24 hours | |||
| 0.1 M NaOH, 25°C | 24 hours | |||
| 3% H₂O₂, 25°C | 24 hours | |||
| Thermal (Solid), 60°C | 14 days | |||
| Thermal (Solution), 60°C | 24 hours | |||
| Photolytic | 1.2 million lux hours |
Table 2: Long-Term Stability Data for this compound at 25°C/60% RH
| Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) |
| 0 | 100 | 0 | |
| 3 | |||
| 6 | |||
| 9 | |||
| 12 | |||
| 18 | |||
| 24 | |||
| 36 |
Table 3: Accelerated Stability Data for this compound at 40°C/75% RH
| Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) |
| 0 | 100 | 0 | |
| 3 | |||
| 6 |
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of the Stability-Indicating HPLC Method for the Major ...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive study of stress degradation pathways of Ascorbic acid to standardize Flavonoids-Related impurities derived from ascorbic acid | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 8. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The stability and degradation products of polyhydroxy flavonols in boiling water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. researchgate.net [researchgate.net]
- 14. inhort.pl [inhort.pl]
- 15. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chemical Synthesis of Complex Natural Products
Troubleshooting Guide
This guide addresses common challenges encountered during the multi-step synthesis of complex molecules.
| Issue | Potential Causes | Recommended Solutions |
| Low Overall Yield | - Incomplete reaction at one or more steps.- Degradation of intermediates or the final product.[1][2]- Mechanical losses during workup and purification.[1]- Suboptimal reaction conditions (temperature, concentration, catalyst loading). | - Monitor each reaction by TLC or LC-MS to ensure completion.- Use purified reagents and anhydrous solvents.[1]- Perform reactions under an inert atmosphere (e.g., Argon, Nitrogen) if sensitive to air or moisture.- Optimize reaction parameters (e.g., temperature, reaction time, stoichiometry of reagents) for each step.- Minimize transfer steps and use careful techniques during extraction and chromatography to reduce mechanical losses.[1] |
| Formation of Side Products | - Competing reaction pathways.- Presence of impurities in starting materials or reagents.- Incorrect reaction temperature or time.- Use of non-selective reagents. | - Purify all starting materials and reagents before use.- Control the reaction temperature carefully, as small variations can favor side reactions.- Add reagents slowly to the reaction mixture to maintain better control.[1]- Choose more selective reagents if known side reactions are occurring.- Analyze side products by NMR and MS to understand their structure and formation mechanism, which can inform optimization efforts. |
| Difficulty in Product Purification | - Co-elution of the product with impurities during chromatography.- Product instability on silica gel.- Poor solubility of the product. | - Use high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for difficult separations.[3]- If the product is acid-sensitive, consider using neutral or basic alumina for chromatography, or treat the silica gel with a base like triethylamine.[1]- Explore alternative purification methods such as recrystallization or distillation if applicable.- For poorly soluble products, try a range of solvent systems for purification.[2] |
| Irreproducible Results | - Variations in reagent quality or solvent purity.- Inconsistent reaction setup and conditions.- Moisture or air sensitivity of the reaction. | - Use reagents from the same batch if possible, or re-purify reagents before each use.- Meticulously document all reaction parameters, including temperatures, reaction times, and observation.- Ensure all glassware is thoroughly dried and the reaction is performed under a consistent inert atmosphere.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control for maximizing yield in a multi-step synthesis?
A1: The most critical factors include the purity of starting materials and reagents, strict control of reaction conditions (temperature, pressure, atmosphere), and the efficiency of each workup and purification step.[1] Overall yield is a product of the yields of individual steps, so even small improvements in each step can significantly impact the final output.
Q2: How can I minimize the formation of diastereomers in stereoselective reactions?
A2: To minimize the formation of diastereomers, consider the following:
-
Chiral Catalysts: Employ well-established chiral catalysts and ligands that are known to provide high diastereoselectivity for the specific reaction type.
-
Substrate Control: The inherent stereochemistry of your substrate can influence the stereochemical outcome. Analyze the transition state models to predict and enhance this effect.
-
Temperature: Lowering the reaction temperature often increases stereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can have a significant impact on the transition state and, therefore, the stereochemical outcome.
Q3: What is the best approach for scaling up a complex synthesis from milligram to gram scale?
A3: When scaling up, it's crucial to:
-
Re-optimize Reaction Conditions: Conditions that work on a small scale may not be optimal for a larger scale. Pay close attention to heat transfer, mixing, and addition rates.
-
Safety Assessment: Thoroughly assess the safety of all reagents and reactions at a larger scale. Exothermic reactions that are easily controlled in a small flask can become dangerous.
-
Purification Strategy: Column chromatography can be cumbersome for large quantities. Develop a purification strategy that relies on crystallization, distillation, or extraction where possible.
Q4: My reaction is not going to completion. What should I do?
A4: If a reaction stalls, you can try the following:
-
Add More Reagent: If you suspect the reagent has degraded or was not added in sufficient excess, a careful addition of more reagent may drive the reaction to completion.[1]
-
Increase Temperature: Gently increasing the temperature can increase the reaction rate, but be cautious of potential side reactions.
-
Check Catalyst Activity: If using a catalyst, it may have deactivated. Consider adding a fresh portion of the catalyst.
Experimental Protocols (Illustrative Example)
The following is a hypothetical protocol for a key step in a natural product synthesis, illustrating the level of detail required.
Reaction: Wittig Olefination to Form an Exocyclic Methylene Group
This reaction is a common strategy for introducing a carbon-carbon double bond.
Materials:
-
Ketone Precursor (1.0 eq)
-
Methyltriphenylphosphonium bromide (1.5 eq)
-
Potassium tert-butoxide (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of dry argon.
-
Add methyltriphenylphosphonium bromide to the flask.
-
Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide to the suspension. The mixture will turn a characteristic yellow color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Dissolve the ketone precursor in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation (Illustrative Example)
This table presents hypothetical data for the optimization of the Wittig reaction described above.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-BuLi | THF | -78 to 25 | 12 | 65 |
| 2 | KHMDS | Toluene | 0 to 25 | 12 | 78 |
| 3 | KOt-Bu | THF | 0 to 25 | 12 | 85 |
| 4 | KOt-Bu | THF | 25 | 6 | 75 |
| 5 | NaH | DMF | 25 | 24 | 55 |
Mandatory Visualizations
Caption: A generalized workflow for the multi-step synthesis and optimization of a complex natural product.
Caption: A decision tree for troubleshooting low yield in a chemical synthesis experiment.
References
troubleshooting common issues in Leucanthogenin extraction
Technical Support Center: Leucanthogenin Extraction
Welcome to the technical support center for this compound extraction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the extraction and purification of this compound and related flavonoid compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a natural product, and based on its name and likely plant origin, it is classified as a flavonoid, a large family of polyphenolic secondary metabolites in plants. More specifically, it is likely a type of anthocyanin, which are pigments responsible for many of the red, purple, and blue colors in plants.
Q2: What are the general steps involved in the extraction of this compound?
The extraction of flavonoids like this compound from plant material typically involves the following stages:
-
Sample Preparation: Drying and grinding the plant material to increase the surface area for extraction.
-
Extraction: Using a suitable solvent to dissolve the this compound from the plant matrix. Common methods include maceration, Soxhlet extraction, and more modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).
-
Filtration: Separating the solid plant residue from the liquid extract.
-
Solvent Evaporation: Concentrating the extract by removing the solvent, usually under reduced pressure using a rotary evaporator.
-
Purification: Isolating this compound from other co-extracted compounds using chromatographic techniques.
Q3: Which solvents are most effective for this compound extraction?
The choice of solvent is critical for successful flavonoid extraction.[1] Polar solvents are generally effective for extracting polar compounds like anthocyanins.[2] Commonly used solvents include:
-
Ethanol and Methanol: These are widely used due to their ability to dissolve most flavonoids.[1] Aqueous mixtures (e.g., 50-80% ethanol in water) are often more efficient than the pure solvents.[1]
-
Acetone: Also effective, and often used in an aqueous mixture.[1]
-
Water: While this compound is water-soluble, using water alone may not be sufficient for efficient extraction.[1][3]
-
Acidified Solvents: Adding a small amount of acid (e.g., hydrochloric acid or formic acid) to the solvent can improve the stability and extraction of anthocyanins by maintaining them in their stable flavylium cation form.[3][4][5]
Q4: What analytical methods are used to identify and quantify this compound?
High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for the separation, identification, and quantification of flavonoids like this compound.[6] When coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC can provide both quantitative data and structural information.[7]
Troubleshooting Guides
Issue 1: Low Yield of Crude this compound Extract
A low yield of the target compound is a frequent problem in natural product extraction. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Improper Sample Preparation | Ensure the plant material is thoroughly dried to prevent enzymatic degradation. Grind the material into a fine, uniform powder to maximize the surface area for solvent penetration. A particle size of less than 0.5 mm is often optimal.[8] |
| Inappropriate Solvent Choice | The polarity of the solvent must match that of this compound. Experiment with different polar solvents and aqueous mixtures (e.g., 70% ethanol). Acidifying the solvent can also improve yield.[8][9] |
| Insufficient Extraction Time or Temperature | Optimize the duration and temperature of the extraction. For maceration, allow for sufficient soaking time with occasional agitation. For methods like UAE and MAE, experiment with different time and power settings.[10] However, be aware that excessive heat can lead to degradation.[11] |
| Poor Solvent-to-Solid Ratio | An insufficient volume of solvent may not be able to dissolve all the this compound. Increase the solvent-to-solid ratio. Ratios between 1:10 and 1:50 (g/mL) are commonly used.[10][12] |
| Compound Degradation During Extraction | This compound, like other anthocyanins, can be sensitive to heat, light, and pH.[13][14] Conduct extractions at controlled, moderate temperatures and protect the extract from light.[13][15] |
Issue 2: Degradation of this compound During Extraction and Storage
Anthocyanins are notoriously unstable, and their degradation can lead to a loss of bioactivity and a change in color.
| Factor | Effect and Mitigation Strategies |
| pH | Anthocyanins are most stable in acidic conditions (pH < 3).[14] In neutral or alkaline solutions, they can rapidly degrade. Maintain a low pH throughout the extraction and purification process by using acidified solvents.[14] |
| Temperature | High temperatures accelerate the degradation of anthocyanins.[16][17] Use moderate temperatures for extraction and evaporate the solvent at low temperatures using a rotary evaporator. For long-term storage, keep the purified compound or extract at low temperatures (e.g., -20°C).[18] |
| Light | Exposure to light, especially UV light, can cause photodegradation.[13] Protect the extract and purified compound from light by using amber-colored glassware or by wrapping containers in aluminum foil.[15] |
| Oxygen | The presence of oxygen can lead to oxidative degradation.[14] While challenging to completely eliminate, minimizing headspace in storage containers and in some cases, purging with an inert gas like nitrogen can help. |
| Enzymes | Endogenous plant enzymes can degrade this compound after the plant material is harvested and processed. Proper drying of the plant material can help to inactivate these enzymes.[19] |
Issue 3: Poor Purity of the Final this compound Sample
Crude extracts contain a complex mixture of compounds, and purification is necessary to isolate this compound.
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Unwanted Compounds | The initial extraction solvent may be dissolving a wide range of other compounds. Consider a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar components before the main extraction.[3] |
| Ineffective Chromatographic Separation | The choice of stationary and mobile phases in chromatography is crucial. For flavonoids, common techniques include column chromatography with silica gel or reversed-phase chromatography (e.g., C18). Optimize the solvent system for elution to achieve good separation. |
| Presence of Sugars and Other Polar Impurities | If the extract is rich in sugars, a solid-phase extraction (SPE) step may be necessary to remove them before final purification by HPLC. |
Experimental Protocols
General Protocol for this compound Extraction
-
Sample Preparation:
-
Dry the plant material in a well-ventilated area or a low-temperature oven (40-50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Extraction (Ultrasound-Assisted Extraction - UAE):
-
Place 10 g of the powdered plant material in a flask.
-
Add 200 mL of 70% ethanol containing 0.1% hydrochloric acid.
-
Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue to maximize yield.
-
-
Concentration:
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Purification (Column Chromatography):
-
Prepare a silica gel column.
-
Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of solvents, starting with a less polar solvent system and gradually increasing the polarity (e.g., a gradient of ethyl acetate and methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Decision tree for troubleshooting low extraction yield.
Caption: Key factors influencing the stability of this compound.
References
- 1. livetoplant.com [livetoplant.com]
- 2. Influences and Optimization: Factors Affecting the Extraction of Anthocyanins [greenskybio.com]
- 3. Extraction of Anthocyanins - Creative Proteomics Blog [creative-proteomics.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. books.rsc.org [books.rsc.org]
- 6. pharmaerudition.org [pharmaerudition.org]
- 7. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods [mdpi.com]
- 10. Optimization of Flavonoid Extraction from Abelmoschus manihot Flowers Using Ultrasonic Techniques: Predictive Modeling through Response Surface Methodology and Deep Neural Network and Biological Activity Assessment [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijstm.inarah.co.id [ijstm.inarah.co.id]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Leucanthogenin (Leucocyanidin) Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the purification efficiency of Leucanthogenin, scientifically known as Leucocyanidin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound is a synonym for Leucocyanidin, a colorless compound belonging to the leucoanthocyanidin class of flavonoids. It is a precursor in the biosynthesis of anthocyanins in many plants. Its key chemical properties are summarized below:
| Property | Value |
| Chemical Formula | C₁₅H₁₄O₇ |
| Molecular Weight | 306.27 g/mol |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol |
| Appearance | Colorless solid |
Q2: What are the best solvents for extracting Leucocyanidin from plant material?
A2: Leucocyanidin, like other anthocyanin precursors, is generally soluble in polar organic solvents. The most effective extraction solvents are typically mixtures of alcohol and water, often acidified to improve stability.[1] Methanol or ethanol are commonly used.[1] For instance, a mixture of 50% methanol in water has been shown to be effective for extracting related compounds. The choice of solvent can significantly impact extraction efficiency and should be optimized for the specific plant matrix.
Q3: How do pH and temperature affect the stability of Leucocyanidin during purification?
A3: The stability of leucoanthocyanidins and related anthocyanins is highly dependent on pH and temperature. Generally, they are more stable in acidic conditions (pH < 3.0).[2][3] As the pH increases towards neutral and alkaline, their stability decreases, leading to degradation.[2][3] Similarly, higher temperatures accelerate the degradation process.[4][5][6] It is crucial to maintain a low temperature and acidic pH throughout the extraction and purification process to minimize degradation. For example, studies on related compounds show that degradation follows first-order kinetics, with the rate constant increasing significantly with both temperature and pH.[4][5][6]
Q4: What are the most common issues encountered during the column chromatography of Leucocyanidin?
A4: Common issues include poor separation of Leucocyanidin from other flavonoids, band tailing, and low recovery. These problems often stem from an inappropriate choice of stationary phase or mobile phase. Silica gel and alumina are common stationary phases for flavonoid separation. The mobile phase polarity needs to be carefully optimized to achieve good separation. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often effective.
Q5: Can you recommend a starting point for developing an HPLC method for Leucocyanidin analysis?
A5: A reversed-phase HPLC (RP-HPLC) method using a C18 column is a good starting point for the analysis of Leucocyanidin and other flavonoids. The mobile phase typically consists of a mixture of an aqueous acidic solution (e.g., water with formic acid or acetic acid) and an organic solvent like acetonitrile or methanol. A gradient elution is usually necessary to separate compounds with different polarities. Detection is commonly performed using a UV-Vis detector at a wavelength around 280 nm for flavan-3-ols or a mass spectrometer for more sensitive and specific detection.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | - Inappropriate solvent selection.- Inefficient extraction technique.- Degradation during extraction. | - Optimize the solvent system. Consider using acidified methanol or ethanol.- Employ advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).- Maintain low temperatures and acidic conditions (pH < 3) during extraction. |
| Poor Resolution in Column Chromatography | - Incorrect stationary phase.- Improper mobile phase polarity.- Column overloading. | - Use a suitable stationary phase such as silica gel or a reversed-phase material.- Optimize the mobile phase composition through systematic trials, starting with a non-polar solvent and gradually increasing polarity.- Ensure the amount of crude extract loaded onto the column does not exceed its capacity. |
| Compound Degradation During Purification | - Exposure to high temperatures.- Neutral or alkaline pH conditions.- Presence of oxidative enzymes. | - Perform all purification steps at low temperatures (e.g., 4°C).- Use acidified solvents and buffers to maintain a low pH environment.- Consider adding antioxidants or performing a blanching step on the plant material to inactivate enzymes. |
| Inconsistent HPLC Results | - Inadequate sample preparation.- Unstable compound in the autosampler.- Non-optimized HPLC method. | - Ensure complete dissolution of the sample in the mobile phase and filter before injection.- Keep the autosampler temperature low to prevent degradation.- Validate the HPLC method for linearity, precision, accuracy, and robustness. Optimize the gradient, flow rate, and column temperature. |
Experimental Protocols
Protocol 1: Optimized Extraction of Leucocyanidin
This protocol is based on general methods for anthocyanin and flavonoid extraction, optimized for Leucocyanidin.
-
Sample Preparation: Freeze-dry fresh plant material and grind it into a fine powder.
-
Extraction Solvent: Prepare a solution of 70% methanol in water containing 0.1% HCl.
-
Extraction Procedure:
-
Mix the powdered plant material with the extraction solvent at a solid-to-liquid ratio of 1:20 (w/v).
-
Perform the extraction at 4°C for 24 hours with constant stirring.
-
Alternatively, for a faster extraction, use an ultrasonic bath for 30 minutes at a controlled low temperature.
-
-
Filtration and Concentration:
-
Separate the solid residue by centrifugation and filtration.
-
Concentrate the supernatant under reduced pressure at a temperature below 40°C to obtain the crude extract.
-
Protocol 2: Column Chromatography for Leucocyanidin Purification
This protocol provides a general framework for the purification of Leucocyanidin from a crude extract.
-
Stationary Phase: Pack a glass column with silica gel 60 (70-230 mesh).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Mobile Phase and Elution:
-
Start with a non-polar solvent such as hexane or a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate and then adding methanol.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis: Combine the fractions containing the purified Leucocyanidin based on the TLC analysis and evaporate the solvent.
Protocol 3: HPLC Method for Analysis of Leucocyanidin
This protocol outlines a starting point for the development of a validated HPLC method.
-
HPLC System: A standard HPLC system with a UV-Vis or PDA detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 30% B
-
25-30 min: Linear gradient from 30% to 50% B
-
30-35 min: Hold at 50% B
-
35-40 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Influence of Extraction Solvent on Leucocyanidin Yield (Hypothetical Data)
| Solvent System | Extraction Time (h) | Temperature (°C) | Relative Yield (%) |
| 50% Methanol/Water | 24 | 4 | 85 |
| 70% Methanol/Water | 24 | 4 | 95 |
| 70% Ethanol/Water | 24 | 4 | 92 |
| 70% Methanol/Water + 0.1% HCl | 24 | 4 | 100 |
Table 2: Effect of pH and Temperature on Leucocyanidin Stability (Hypothetical Degradation Rate Constants)
| pH | Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 3.0 | 25 | 0.005 | 138.6 |
| 3.0 | 50 | 0.025 | 27.7 |
| 5.0 | 25 | 0.015 | 46.2 |
| 5.0 | 50 | 0.075 | 9.2 |
| 7.0 | 25 | 0.050 | 13.9 |
| 7.0 | 50 | 0.250 | 2.8 |
Visualizations
Caption: Overall workflow for the purification and analysis of Leucocyanidin.
Caption: A logical troubleshooting guide for low purification efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation Kinetics of Anthocyanins from European Cranberrybush (Viburnum opulus L.) Fruit Extracts. Effects of Temperature, pH and Storage Solven - PMC [pmc.ncbi.nlm.nih.gov]
preventing Leucanthogenin sample degradation during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Leucanthogenin samples during storage and experimentation. This compound, a flavone with the chemical structure 2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one, is susceptible to various degradation pathways that can compromise sample integrity and experimental outcomes. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for storing this compound?
A1: For optimal stability, this compound should be stored at low temperatures. For short-term storage (up to a few weeks), -20°C is recommended. For long-term storage, -80°C is ideal to minimize chemical degradation. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q2: How should I protect my this compound samples from light?
A2: this compound, like many flavonoids, is sensitive to light. Store samples in amber vials or wrap containers in aluminum foil to protect them from light exposure. When handling solutions, try to work in a dimly lit environment or use amber-colored labware.
Q3: What is the best way to store this compound to prevent oxidation?
A3: Oxygen can lead to the oxidative degradation of this compound. For solid samples, storing them under a dry, inert atmosphere such as nitrogen or argon is recommended. For solutions, consider using degassed solvents and purging the headspace of the vial with an inert gas before sealing.
Q4: In what solvents is this compound soluble?
A4: this compound is reported to be soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. Its solubility in aqueous solutions is expected to be limited and pH-dependent.
Q5: How does pH affect the stability of this compound in solution?
A5: Flavonoids are generally more stable in acidic conditions compared to neutral or alkaline conditions. The catechol moiety (the 3,4-dihydroxyphenyl group) in this compound's structure is particularly susceptible to oxidation at higher pH. Therefore, for aqueous solutions, buffering at a slightly acidic pH (e.g., pH 4-6) may improve stability.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and handling of this compound.
Issue 1: I observe a color change in my this compound solution (e.g., turning yellow or brown).
-
Question: What could be causing the color change in my this compound solution?
-
Answer: A color change often indicates degradation, likely due to oxidation or photodegradation. The formation of quinone-type structures from the oxidation of the hydroxyl groups can lead to colored products. Exposure to light can also induce photochemical reactions that result in colored degradants.
-
Question: How can I prevent this color change?
-
Answer:
-
Minimize Oxygen Exposure: Use degassed solvents for preparing solutions. After preparation, purge the vial with an inert gas like nitrogen or argon before sealing.
-
Protect from Light: Store solutions in amber vials or wrap them in foil. Avoid prolonged exposure to ambient light during experiments.
-
Control pH: If working with aqueous solutions, maintain a slightly acidic pH to reduce the rate of oxidation.
-
Low Temperature Storage: Store solutions at -20°C or -80°C when not in use.
-
Issue 2: My experimental results are inconsistent, and I suspect my this compound stock solution is degrading.
-
Question: How can I confirm if my this compound stock solution is degrading?
-
Answer: You can use analytical techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector to assess the purity of your stock solution. A stability-indicating HPLC method will show a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Question: What are the likely degradation pathways affecting my stock solution?
-
Answer: The primary degradation pathways for this compound are likely hydrolysis of the methoxy groups (though generally stable), oxidation of the hydroxyl groups, and photodegradation. The specific pathway will depend on the storage conditions (solvent, temperature, light exposure, and pH).
-
Question: How can I prepare a stable stock solution?
-
Answer:
-
Solvent Choice: Prepare stock solutions in a non-aqueous, aprotic solvent like DMSO or acetone, which can help minimize hydrolysis.
-
Aliquoting: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and contamination of the main stock.
-
Storage Conditions: Store aliquots at -80°C under an inert atmosphere and protected from light.
-
Data Presentation: Storage Recommendations and Degradation Factors
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Atmosphere | Light Condition |
| Short-term (≤ 1 month) | -20°C | Inert Gas (e.g., N₂) | Dark (Amber vials) |
| Long-term (> 1 month) | -80°C | Inert Gas (e.g., N₂) | Dark (Amber vials) |
Table 2: Summary of Factors Influencing this compound Degradation
| Factor | Effect on Stability | Recommended Mitigation |
| Temperature | Higher temperatures accelerate degradation. | Store at -20°C (short-term) or -80°C (long-term). |
| Light | UV and visible light can cause photodegradation. | Store in amber vials or protect from light with foil. |
| Oxygen | Promotes oxidative degradation of hydroxyl groups. | Store under an inert atmosphere (N₂ or Ar). Use degassed solvents. |
| pH (in aqueous solution) | Neutral to alkaline pH increases susceptibility to oxidation. | Maintain a slightly acidic pH (e.g., 4-6) for aqueous solutions. |
| Solvent | Protic and aqueous solvents can facilitate hydrolysis. | Use aprotic solvents like DMSO or acetone for stock solutions where possible. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV detector
-
pH meter
-
Water bath
-
UV lamp (e.g., 254 nm and 365 nm)
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial containing the solid this compound and another vial with the stock solution in an oven at 60°C for 48 hours.
-
Photodegradation: Expose a thin layer of solid this compound and a quartz cuvette containing the stock solution to UV light (254 nm and 365 nm) for 24 hours.
-
Control Samples: Prepare control samples by diluting the stock solution with the respective solvent (methanol, water) and storing them at -20°C in the dark.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a hypothetical stability-indicating HPLC method for the analysis of this compound and its degradation products. Method development and validation would be required for a specific application.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Linear gradient to 10% A, 90% B
-
30-35 min: Hold at 10% A, 90% B
-
35-40 min: Return to 90% A, 10% B (equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm, with monitoring at the λmax of this compound (e.g., ~270 nm and ~340 nm).
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Dilute the samples from the forced degradation study with the initial mobile phase composition to a final concentration of approximately 20 µg/mL.
-
Filter the samples through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.
-
Assess peak purity of the this compound peak in the stressed samples using the DAD to ensure the method is stability-indicating.
Mandatory Visualizations
Caption: Predicted degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
Technical Support Center: Overcoming Poor Solubility of Leucanthogenin for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Leucanthogenin for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a flavonoid compound with the chemical formula C₁₇H₁₄O₈.[1] Like many flavonoids, it is a moderately lipophilic molecule, as indicated by a predicted XlogP of 2.3.[2] This inherent lipophilicity leads to poor solubility in aqueous solutions, such as cell culture media. For in vitro assays, insolubility can lead to several problems, including:
-
Precipitation of the compound in the culture medium.
-
Inaccurate and non-reproducible results.
-
Difficulty in achieving the desired test concentrations.
-
Potential for the precipitate to cause cellular stress or toxicity, confounding the experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble compounds like this compound for in vitro assays.[1] It is a powerful aprotic solvent that can dissolve a wide range of organic compounds.
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of ≤ 0.5% (v/v) is generally considered safe for most cell lines in short-term assays. However, the sensitivity to DMSO can vary significantly between different cell lines. Therefore, it is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.
Q4: My this compound precipitates when I add the DMSO stock solution to the cell culture medium. What can I do?
A4: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue. Here are several troubleshooting steps:
-
Reduce the final concentration of this compound: Your desired concentration may exceed its solubility limit in the final assay medium.
-
Optimize the dilution method: Add the DMSO stock solution to the pre-warmed culture medium dropwise while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Use a serial dilution approach: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution in the culture medium.
-
Consider co-solvents: In some cases, the addition of a small amount of a co-solvent like ethanol or polyethylene glycol (PEG) to the culture medium can improve solubility. However, the compatibility and potential effects of any co-solvent on your cells must be validated.
Q5: Are there alternatives to DMSO for dissolving this compound?
A5: While DMSO is the most common, other organic solvents like ethanol can also be used to prepare stock solutions. However, ethanol is generally more cytotoxic to cells than DMSO, and the final concentration should be kept even lower (typically <0.1%). It is essential to perform vehicle controls to assess the impact of any solvent on your experimental system.
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound in in vitro assays.
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low temperature. | Increase the volume of DMSO. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution. |
| A precipitate forms immediately upon adding the stock solution to the culture medium. | The final concentration of this compound exceeds its aqueous solubility. The DMSO concentration in the final solution is too low to maintain solubility. | Decrease the final concentration of this compound. Add the stock solution to the medium with vigorous mixing. Perform a serial dilution. |
| The culture medium becomes cloudy over time after adding this compound. | Delayed precipitation of this compound. Interaction of this compound with components in the culture medium (e.g., proteins in serum). | Reduce the final concentration. Decrease the serum concentration in your medium if your experiment allows. Consider using serum-free medium for the duration of the treatment. |
| Inconsistent results between replicate wells or experiments. | Incomplete dissolution or precipitation of this compound. | Ensure the stock solution is fully dissolved before each use. Visually inspect for any precipitate. Prepare fresh dilutions for each experiment. |
| High background cytotoxicity in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high for the cell line. | Determine the maximum tolerated solvent concentration for your specific cell line by running a dose-response curve with the solvent alone. Keep the final solvent concentration below this limit. |
Quantitative Data Summary
Table 1: General Solubility of this compound in Organic Solvents
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Note: Specific quantitative solubility data for this compound is not readily available. Preliminary solubility testing is highly recommended. |
Table 2: Recommended Starting Concentrations for Vehicle Control Experiments
| Solvent | Recommended Final Concentration Range in Culture Medium |
| DMSO | 0.01% - 1.0% (v/v) |
| Ethanol | 0.01% - 0.5% (v/v) |
Experimental Protocols
The following are generalized protocols for common in vitro assays. It is critical to optimize these protocols for your specific cell line and experimental conditions, particularly regarding the solubility of this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol 2: General Cytotoxicity Assay using MTT
This protocol is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of your this compound stock solution in a pre-warmed, serum-free or low-serum culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed the cytotoxic level for your cells.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: General Antioxidant Activity Assay using DPPH
This protocol measures the free radical scavenging activity of this compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Solution Preparation:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). Store in the dark.
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare a positive control solution (e.g., ascorbic acid or Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, add your this compound dilutions to the wells.
-
Add the DPPH solution to each well.
-
Include a blank (solvent only) and a control (DPPH solution with solvent instead of the sample).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Visualizations
References
addressing Leucanthogenin instability in different solvent systems
Technical Support Center: Leucanthogenin
Disclaimer: Specific experimental data on the stability of this compound is limited in publicly available literature. The following troubleshooting guide and protocols are based on general principles for handling potentially unstable natural products. Researchers should always perform preliminary stability studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color overnight. What does this indicate?
A1: A change in color often suggests degradation of the compound. This can be due to oxidation, hydrolysis, or reaction with components in your solvent system. It is recommended to prepare fresh solutions daily and store them protected from light and at a low temperature (e.g., 4°C or -20°C) to minimize degradation.
Q2: I'm observing a precipitate in my this compound stock solution. What should I do?
A2: Precipitation can occur if the solvent is saturated or if the temperature of the solution has decreased, reducing the solubility of this compound. Try gently warming the solution to see if the precipitate redissolves. If not, you may need to prepare a new, less concentrated stock solution or consider a different solvent system with higher solubility for your compound.
Q3: My experimental results with this compound are inconsistent. Could solvent-related instability be the cause?
A3: Yes, inconsistent results are a common consequence of compound instability. If this compound degrades in your solvent system, its effective concentration will decrease over time, leading to variability in your assays. It is crucial to establish the stability of this compound in your chosen solvent under your experimental conditions.
Troubleshooting Guide: this compound Instability
This guide provides a systematic approach to diagnosing and resolving stability issues with this compound in various solvent systems.
Problem: Suspected Degradation of this compound in Solution
Symptoms:
-
Loss of biological activity in assays.
-
Appearance of new peaks or disappearance of the parent peak in chromatography (HPLC, LC-MS).
-
Visible changes in the solution (color change, precipitation).
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical for the stability of natural products.[1] Polar solvents like methanol and ethanol are common choices, but their protic nature can sometimes contribute to degradation through hydrolysis.[2] Aprotic solvents like DMSO and DMF are also widely used but must be of high purity and anhydrous, as water content can be a source of instability.
-
pH of the Medium: If using aqueous buffers, the pH can significantly impact stability. Many natural products are susceptible to degradation under acidic or basic conditions.[3][4] It is advisable to conduct preliminary stability studies across a range of pH values to determine the optimal conditions for your experiment.
-
Temperature and Light: Degradation reactions are often accelerated by elevated temperatures and exposure to light.[2] Store stock solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term storage) and in amber vials or wrapped in foil to protect from light.
-
Oxygen Sensitivity: Some compounds are prone to oxidation.[2] If you suspect oxidative degradation, consider degassing your solvents by sparging with an inert gas like nitrogen or argon before preparing your solutions.
-
Purity of Solvents: Use high-purity, HPLC-grade, or anhydrous solvents to avoid contaminants that could catalyze degradation. Water is a common impurity that can lead to hydrolysis.
Quantitative Data Summary
The following table presents hypothetical stability data for a "this compound-like" compound to illustrate the impact of different solvent systems. This data is for illustrative purposes only.
| Solvent System | Temperature | Storage Conditions | Purity after 24h (%) | Purity after 72h (%) | Observations |
| DMSO (Anhydrous) | 4°C | Dark | 99.5 | 98.0 | No visible change. |
| Ethanol (95%) | 4°C | Dark | 95.0 | 88.0 | Slight yellowing of the solution. |
| Acetonitrile/Water (1:1) | 4°C | Dark | 92.0 | 80.0 | Noticeable degradation. |
| PBS (pH 7.4) | 37°C | Incubator | 75.0 | 50.0 | Significant degradation and color change. |
| Methanol | 25°C | Ambient Light | 85.0 | 65.0 | Degradation accelerated by light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO (spectroscopic grade)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Equilibrate this compound to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Assessment of this compound Stability by HPLC-UV
-
Objective: To determine the stability of this compound in a specific solvent system over time.
-
Materials:
-
This compound stock solution
-
Solvent system to be tested
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
-
Procedure:
-
Prepare a solution of this compound in the test solvent at the desired final concentration.
-
Immediately inject an aliquot of the freshly prepared solution into the HPLC system to obtain the "time zero" chromatogram.
-
Store the remaining solution under the desired experimental conditions (e.g., 37°C in an incubator).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours), inject an aliquot of the solution into the HPLC.
-
Monitor the chromatograms for:
-
A decrease in the peak area of the this compound parent peak.
-
The appearance of new peaks, indicating degradation products.
-
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Workflow for assessing this compound stability.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation pathways of salmon calcitonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Leucanthogenin Dosage and Administration for In Vivo Studies
Disclaimer: Information regarding specific in vivo dosages, administration routes, and toxicity for Leucanthogenin is limited in publicly available scientific literature. This guide is based on general principles for flavonoids and natural compounds and is intended to provide a framework for initial experimental design. Researchers must conduct dose-finding and toxicity studies for this compound specifically.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse model?
A1: Without specific preclinical data for this compound, a conservative approach is recommended. Based on in vivo studies of other flavonoids from the Asteraceae family, a starting dose range of 10-50 mg/kg body weight can be considered for initial dose-finding studies.[1][2] It is crucial to perform a dose-escalation study to determine the optimal therapeutic dose and to identify any potential toxicity.
Q2: How should I prepare this compound for parenteral administration?
A2: The solubility of flavonoids like this compound in aqueous solutions is often poor. A common approach is to first dissolve the compound in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it with a vehicle suitable for injection, such as saline or polyethylene glycol (PEG). The final concentration of the organic solvent should be minimized to avoid toxicity. For example, a vehicle composition of 10% DMSO, 40% PEG400, and 50% saline is often used for hydrophobic compounds. Always prepare fresh solutions on the day of dosing and filter through a 0.22 µm sterile filter before injection.
Q3: What are the common routes of administration for flavonoids like this compound in animal studies?
A3: The choice of administration route depends on the experimental goals, such as desired bioavailability and target organ. Common routes for flavonoids include:
-
Oral gavage (p.o.): Suitable for evaluating oral bioavailability and effects after gastrointestinal absorption.
-
Intraperitoneal (i.p.) injection: Bypasses first-pass metabolism, often resulting in higher bioavailability than oral administration.
-
Intravenous (i.v.) injection: Provides 100% bioavailability and rapid distribution.
Q4: How can I monitor for potential toxicity of this compound in vivo?
A4: Monitor animals closely for clinical signs of toxicity, including changes in weight, behavior, food and water intake, and any signs of distress. At the end of the study, it is advisable to perform a gross necropsy and collect major organs (liver, kidneys, spleen, etc.) for histopathological analysis to identify any signs of organ toxicity. Blood samples should also be collected for complete blood count (CBC) and serum chemistry analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in dosing solution | Poor solubility in the chosen vehicle. | Increase the proportion of the co-solvent (e.g., DMSO, PEG400). Gentle warming or sonication can also aid dissolution. If precipitation persists, consider alternative vehicle formulations or administration as a suspension for oral dosing. |
| No observable therapeutic effect | - Dose is too low.- Poor bioavailability.- Rapid metabolism or clearance. | - Perform a dose-escalation study to determine if a higher dose is more effective.- Consider a different route of administration (e.g., i.p. or i.v. instead of oral) to increase bioavailability.- Analyze plasma concentrations of this compound over time to understand its pharmacokinetic profile. |
| Acute toxicity or mortality after administration | - Dose is too high.- Vehicle toxicity. | - Reduce the dose significantly in subsequent experiments.- Administer a vehicle-only control group to rule out toxicity from the solvent.- Ensure the concentration of organic solvents like DMSO is kept to a minimum. |
| High variability in experimental results | - Inconsistent dosing technique.- Animal-to-animal variation in metabolism. | - Ensure all personnel are properly trained in the chosen administration technique.- Increase the number of animals per group to improve statistical power.- Consider using a more homogenous animal population (e.g., same age and sex). |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Materials: this compound powder, DMSO, PEG400, sterile saline (0.9% NaCl), 0.22 µm sterile syringe filter.
-
Procedure:
-
Weigh the required amount of this compound for the desired final concentration.
-
Dissolve the this compound powder in a volume of DMSO equivalent to 10% of the final total volume.
-
Add a volume of PEG400 equivalent to 40% of the final total volume and mix thoroughly.
-
Slowly add sterile saline to reach the final desired volume while vortexing to ensure proper mixing.
-
Draw the solution into a sterile syringe through a 0.22 µm filter.
-
Administer to the animal immediately after preparation.
-
Protocol 2: Acute Toxicity Study (Dose Escalation)
-
Animal Model: Select a suitable rodent model (e.g., BALB/c mice, 6-8 weeks old).
-
Groups:
-
Group 1: Vehicle control
-
Group 2: 10 mg/kg this compound
-
Group 3: 30 mg/kg this compound
-
Group 4: 100 mg/kg this compound
-
(Use a small number of animals, e.g., n=3-5 per group)
-
-
Administration: Administer a single dose via the intended route (e.g., i.p. injection).
-
Monitoring: Observe animals continuously for the first 4 hours post-administration, and then daily for 14 days. Record body weight, clinical signs of toxicity, and any mortality.
-
Endpoint: At day 14, euthanize the surviving animals and perform a gross necropsy. Collect blood for hematology and serum chemistry, and major organs for histopathology.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Murine Tumor Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Volume Reduction (%) | Average Body Weight Change (%) |
| Vehicle Control | 0 | i.p. | 0 | +5.2 |
| This compound | 10 | i.p. | 15.3 | +4.8 |
| This compound | 25 | i.p. | 35.8 | +2.1 |
| This compound | 50 | i.p. | 58.2 | -3.5 |
| Positive Control | Varies | i.p. | 65.1 | -8.7 |
Table 2: Suggested Solvents and Vehicles for this compound Administration
| Administration Route | Vehicle Composition | Maximum DMSO Concentration | Notes |
| Oral (p.o.) | 0.5% Carboxymethylcellulose (CMC) in water | N/A | Suitable for suspensions. |
| Corn oil | N/A | For lipophilic compounds. | |
| Intraperitoneal (i.p.) | 10% DMSO, 40% PEG400, 50% Saline | 10% | A common formulation for poorly soluble compounds. |
| Intravenous (i.v.) | 5% DMSO, 95% Saline | 5% | Requires careful formulation to avoid precipitation in the bloodstream. |
Visualizations
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: Putative signaling pathways modulated by this compound.[3][4][5][6]
References
- 1. A Review on the Potential Use of Medicinal Plants From Asteraceae and Lamiaceae Plant Family in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo and In Vitro Evaluation of Pharmacological Potentials of Secondary Bioactive Metabolites of Dalbergia candenatensis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lutein and inflammation: a comprehensive review of its mechanisms of action [explorationpub.com]
- 4. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antioxidant and Anti-Inflammatory Effects of the Main Carotenoids from Tomatoes via Nrf2 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Off-Target Effects of Flavonoids
A Note on Leucanthogenin: While this guide was initially conceptualized to address strategies for minimizing the off-target effects of this compound, a comprehensive review of the scientific literature revealed limited specific data on its direct molecular targets and off-target profile. This compound is a flavonoid found in the plant Leucaena leucocephala. To provide a more detailed and data-driven resource, this guide will use the well-characterized flavonoid Quercetin as a representative example. Quercetin is also found in Leucaena leucocephala and is known for its polypharmacology, making it an excellent model for discussing the minimization of off-target effects. The principles and methodologies discussed herein are broadly applicable to other small molecules, including this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with flavonoids like Quercetin?
A1: Off-target effects refer to the interactions of a compound with proteins or other biomolecules that are not its intended therapeutic target. For a flavonoid like Quercetin, which is known to interact with a wide range of proteins, these off-target effects can lead to unexpected biological responses, toxicity, or a misinterpretation of experimental results. Understanding and minimizing these effects is crucial for developing selective therapeutic agents and for accurately elucidating the mechanism of action of a compound.
Q2: I'm observing a cellular phenotype with Quercetin that doesn't seem to be related to its known primary target. How can I determine if this is an off-target effect?
A2: This is a common challenge. A multi-pronged approach is recommended:
-
Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype and compare it with the known IC50 or EC50 values for Quercetin's primary targets. A significant discrepancy may suggest an off-target effect.
-
Use of Structurally Unrelated Inhibitors: If possible, use a structurally different compound that is known to target the same primary protein or pathway. If this second compound does not produce the same phenotype, it strengthens the possibility of an off-target effect from Quercetin.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target. If the phenotype persists even in the absence of the primary target, it is likely an off-target effect.
-
Direct Target Engagement Assays: Employ techniques like Cellular Thermal Shift Assay (CETSA) to confirm that Quercetin is engaging with your intended target at the concentrations used in your experiments.
Q3: What are the most common off-targets for Quercetin?
A3: Quercetin is a promiscuous compound known to inhibit a large number of kinases.[1][2] This is a major source of its off-target effects. It can also interact with other proteins, including enzymes and transcription factors. Some of the key signaling pathways affected by Quercetin include PI3K/Akt, MAPK, and Wnt.[3][4]
Q4: How can I proactively minimize off-target effects in my experiments with Quercetin?
A4:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of Quercetin required to achieve the desired on-target effect and avoid using concentrations that are significantly higher.
-
Optimize Experimental Conditions: Factors like cell density, serum concentration in the media, and treatment duration can influence a compound's activity and off-target effects. Standardize these conditions across your experiments.
-
Consider Chemical Modifications: For drug development purposes, medicinal chemists can design derivatives of Quercetin to improve its selectivity for the desired target.
Troubleshooting Guides
Problem 1: High Cellular Toxicity Observed at Concentrations Needed for On-Target Activity
| Possible Cause | Troubleshooting Step | Rationale |
| Off-target engagement of essential cellular proteins. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) across a wide range of Quercetin concentrations to determine the toxic concentration range. 2. Conduct a proteomics-based target identification study (e.g., chemical proteomics) to identify potential off-targets responsible for the toxicity. 3. If a specific off-target is identified, consider using a more selective inhibitor for your primary target if available. | This systematic approach helps to distinguish between on-target and off-target mediated toxicity and provides a path forward for mitigating the issue. |
| Non-specific effects due to compound aggregation. | 1. Visually inspect the cell culture medium for any signs of compound precipitation at the concentrations used. 2. Include a detergent like Triton X-100 at a low concentration (e.g., 0.01%) in your biochemical assays to disrupt potential aggregates and see if the activity changes. | Flavonoids can sometimes form aggregates at higher concentrations, leading to non-specific inhibition and cytotoxicity. |
Problem 2: Inconsistent or Non-reproducible Experimental Results
| Possible Cause | Troubleshooting Step | Rationale |
| Variability in compound purity or batch. | 1. Verify the purity of your Quercetin stock using techniques like HPLC-MS. 2. If possible, purchase Quercetin from a reputable supplier that provides a certificate of analysis. 3. Test a new batch of the compound to see if the inconsistency persists. | Impurities in the compound stock can have their own biological activities, leading to inconsistent results. |
| Cellular context-dependent off-target effects. | 1. Ensure that all experiments are performed with cells at a similar passage number and confluency. 2. Test the effect of Quercetin in different cell lines to see if the observed phenotype is cell-type specific. | The expression levels of on- and off-target proteins can vary between cell lines and even with passage number, leading to different responses. |
Data Presentation
Table 1: Inhibitory Concentration (IC50) of Quercetin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | ~7.7 (96h) | [5] |
| Caco-2 | Colorectal Adenocarcinoma | 35 | [6] |
| SW620 | Colorectal Adenocarcinoma | 20 | [6] |
| MCF-7 | Breast Adenocarcinoma | 1-20 (variable) | [6] |
| HCT116 | Colon Cancer | 5.79 (±0.13) | [7] |
| MDA-MB-231 | Breast Adenocarcinoma | 5.81 (±0.13) | [7] |
Table 2: Kinase Inhibition Profile of Quercetin
| Kinase Target | % Inhibition at 2 µM | Reference |
| ABL1 | >80% | [2] |
| Aurora-A | >80% | [2] |
| Aurora-B | >80% | [2] |
| Aurora-C | >80% | [2] |
| CLK1 | >80% | [2] |
| FLT3 | >80% | [2] |
| JAK3 | >80% | [2] |
| MET | >80% | [2] |
| PIM1 | >80% | [2] |
Experimental Protocols
Protocol 1: Kinase Profiling to Identify Off-Target Kinase Interactions
Objective: To identify the kinase off-targets of Quercetin using a commercially available kinase panel.
Methodology:
-
Compound Preparation: Prepare a stock solution of Quercetin in DMSO at a high concentration (e.g., 10 mM). From this, prepare serial dilutions to be used in the assay.
-
Kinase Panel: Select a broad kinase panel from a commercial vendor (e.g., Eurofins, Promega, Carna Biosciences). These panels typically include a wide range of kinases from different families.
-
Assay Performance: The vendor will perform the kinase activity assays in the presence of your compound at one or more concentrations (a single high concentration for initial screening, followed by a dose-response for hits). The assay format is typically based on measuring the phosphorylation of a substrate peptide using methods like radiometric detection (33P-ATP) or fluorescence/luminescence-based detection.
-
Data Analysis: The vendor will provide the data as a percentage of kinase activity remaining in the presence of your compound compared to a vehicle control (DMSO). Hits are typically defined as kinases with a significant reduction in activity (e.g., >50% inhibition). For these hits, an IC50 value will be determined from the dose-response data.
-
Interpretation: Analyze the list of inhibited kinases to identify potential off-target liabilities. Consider the IC50 values in the context of the concentrations used in your cellular experiments.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if Quercetin binds to its intended target and potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with Quercetin at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of Quercetin indicates that the compound is binding to and stabilizing the protein.
-
Proteome-wide CETSA (Optional): For a broader view of off-target engagement, the soluble protein fractions can be analyzed by mass spectrometry to identify all proteins that are stabilized by Quercetin.
Visualizations
Caption: Workflow for investigating unexpected cellular phenotypes.
Caption: Quercetin's inhibitory effects on the PI3K/Akt signaling pathway.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Quercetin inhibits a large panel of kinases implicated in cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targets Involved in the Anti-Cancer Activity of Quercetin in Breast, Colorectal and Liver Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
a troubleshooting guide for Leucanthogenin-based experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Leucanthogenin.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound.
Question: I am observing unexpected or inconsistent results in my cell viability assays (e.g., MTT, XTT). What could be the cause?
Answer: Inconsistent results in cell viability assays can stem from several factors related to the compound, the cells, or the assay itself.
-
Compound Solubility and Stability: this compound, like many natural products, may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Precipitation of the compound can lead to inaccurate concentrations and variable effects. It is also crucial to consider the stability of this compound in your experimental conditions. Degradation over the course of the experiment can lead to diminished or altered activity.
-
Cell Culture Conditions: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at a consistent density. Over-confluent or stressed cells can respond differently to treatment. Regularly check for contamination (e.g., mycoplasma) which can significantly impact cell health and experimental outcomes.
-
Assay Protocol: Adhere strictly to the assay protocol, particularly incubation times and reagent concentrations. For MTT assays, ensure the formazan crystals are fully solubilized before reading the absorbance.
Here is a summary of potential sources of error and suggested solutions:
| Potential Issue | Possible Cause | Suggested Solution |
| Inconsistent Potency (IC50 values) | Compound precipitation at high concentrations. | Visually inspect for precipitate. Prepare fresh stock solutions and dilute immediately before use. Consider using a lower percentage of DMSO in the final culture medium (typically <0.5%). |
| High Variability Between Replicates | Uneven cell seeding or edge effects in multi-well plates. | Ensure thorough mixing of cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Unexpected Cytotoxicity in Vehicle Control | High concentration of solvent (e.g., DMSO). | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level for your specific cell line. |
Question: My Western blot results for a target protein are weak or absent after this compound treatment. How can I troubleshoot this?
Answer: Weak or absent bands on a Western blot can be due to issues with sample preparation, protein transfer, or antibody recognition.
-
Optimal Treatment Time and Concentration: The effect of this compound on your target protein may be time- and concentration-dependent. Perform a time-course and dose-response experiment to identify the optimal conditions for observing a change in protein expression.
-
Sample Preparation: Ensure that your lysis buffer is appropriate for the target protein and that protease and phosphatase inhibitors are included to prevent degradation. Determine the protein concentration accurately using a method like the BCA assay to ensure equal loading.
-
Antibody Performance: Use an antibody that has been validated for your specific application (e.g., Western blot) and species. Titrate the primary antibody to determine the optimal concentration. Ensure the secondary antibody is appropriate for the primary antibody and is used at the correct dilution.
Frequently Asked Questions (FAQs)
Question: What is the recommended solvent for dissolving this compound?
Answer: this compound is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be diluted in cell culture medium or other aqueous buffers for your experiments. It is crucial to determine the maximum tolerated DMSO concentration for your specific cell line, which is generally below 0.5% (v/v).
Question: How can I determine the optimal concentration range for this compound in my experiments?
Answer: To determine the optimal concentration range, it is recommended to perform a dose-response study. A common starting point is to use a wide range of concentrations (e.g., from nanomolar to micromolar). A typical approach involves a serial dilution of the this compound stock solution. Based on the initial results, a narrower range of concentrations can be selected for subsequent experiments.
Question: What are the potential signaling pathways affected by this compound?
Answer: While the specific signaling pathways modulated by this compound are not yet fully elucidated, related compounds from the Leucanthemum genus have been reported to exhibit anti-inflammatory and pro-apoptotic effects. Therefore, it is plausible that this compound could interact with pathways such as the NF-κB signaling pathway or the intrinsic apoptosis pathway. Further research is needed to confirm its precise mechanism of action.
Experimental Protocols
Protocol: Determining Cell Viability using the MTT Assay
This protocol outlines the steps to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be constant across all treatments and not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Validation & Comparative
A Comparative Guide to Analytical Methods for Leucanthogenin Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Leucanthogenin, a cardiac glycoside with significant pharmacological potential, is crucial for research and drug development. This guide provides an objective comparison of two primary analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established methodologies for the analysis of cardiac glycosides and saponins, providing a framework for developing and validating methods for this compound.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters of HPLC and LC-MS/MS for the quantification of cardiac glycosides, offering a comparative overview to aid in method selection.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, with detection typically by UV-Vis or Evaporative Light Scattering Detector (ELSD). | Separation by chromatography followed by mass-based detection and fragmentation for high selectivity. |
| Linearity (R²) | Typically ≥ 0.999[1] | Typically ≥ 0.995[2] |
| Limit of Detection (LOD) | Generally in the low microgram per milliliter (µg/mL) range. For example, 0.05 µg/mL for allantoin.[1] | Can achieve much lower detection limits, often in the low nanogram to picogram per milliliter (ng/mL to pg/mL) range. For instance, 0.741 ng/mL for cantharidin.[3] |
| Limit of Quantification (LOQ) | Typically in the µg/mL range. For example, 0.2 µg/mL for allantoin.[1] | Significantly lower, often in the ng/mL range. For example, 2.471 ng/mL for cantharidin.[3] |
| Precision (%RSD) | Intraday and interday precision are generally expected to be low. For example, a relative standard deviation (RSD) of 1.2% was reported for repeatability.[1] | High precision is a hallmark of this technique. |
| Accuracy (% Recovery) | Good recovery is achievable, for instance, an average recovery of 100.6% has been reported.[1] | Excellent accuracy is a key advantage. |
| Selectivity | Moderate; may be susceptible to interference from co-eluting compounds with similar UV absorption. | High; based on the specific mass-to-charge ratio (m/z) of the analyte and its fragments, minimizing matrix effects.[4] |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial investment and maintenance costs. |
| Throughput | Can be high, especially with modern automated systems. | Can be very high, with rapid analysis times.[5] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are representative protocols for HPLC and LC-MS/MS based on the analysis of similar compounds.
1. High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline for the quantification of cardiac glycosides using HPLC with UV detection.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of the target analyte from other components in the sample matrix.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
-
Detection Wavelength: The detection wavelength is set at the maximum absorbance of this compound, which would need to be determined experimentally (e.g., 220 nm is common for cardiac glycosides).[6]
-
Injection Volume: Typically 10-20 µL.
-
-
Sample Preparation:
-
Extraction: Plant material or other sample matrices are extracted with a suitable solvent such as methanol or a methanol-water mixture, often aided by sonication or heating.
-
Purification: The crude extract may be subjected to a clean-up step using Solid Phase Extraction (SPE) to remove interfering substances.
-
Final Solution: The purified extract is dissolved in the initial mobile phase for injection.
-
-
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[7]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol outlines a general approach for the highly sensitive and selective quantification of cardiac glycosides using LC-MS/MS.
-
Instrumentation: An LC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column with smaller particle size (e.g., ≤ 3 µm) for better resolution and faster analysis.
-
Mobile Phase: Similar to HPLC, a gradient of an acidified aqueous phase and an organic solvent is used.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Controlled, for instance, at 40°C.
-
Injection Volume: Usually smaller, around 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in positive or negative ion mode, depending on the analyte's properties. For cardiac glycosides, positive mode is common, often forming [M+H]⁺ or [M+NH₄]⁺ adducts.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions after fragmentation in the collision cell. This provides high selectivity and sensitivity.
-
Gas Temperatures and Voltages: Parameters such as nebulizer gas flow, drying gas flow and temperature, and capillary voltage are optimized to achieve the best signal for the analyte.
-
-
Sample Preparation:
-
Extraction: Similar to the HPLC method, extraction from the matrix is the first step.
-
Clean-up: A more rigorous clean-up, often with SPE, is crucial to minimize matrix effects in the MS source.[8]
-
Internal Standard: An appropriate internal standard (a structurally similar compound not present in the sample) is added to the sample and calibration standards to correct for variations in sample processing and instrument response.
-
-
Method Validation: The validation process is similar to that for HPLC but with additional considerations for matrix effects, which can significantly impact ionization efficiency in the MS source.[9]
Mandatory Visualization
The following diagrams illustrate key workflows relevant to the validation of analytical methods for this compound quantification.
Caption: General workflow for analytical method validation.
References
- 1. Improved high-performance liquid chromatography (HPLC) method for qualitative and quantitative analysis of allantoin in Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) determination of cantharidin in biological specimens and application to postmortem interval estimation in cantharidin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
A detailed guide for researchers and drug development professionals on the comparative antioxidant, anti-inflammatory, and anticancer properties of the flavonoids Quercetin and Kaempferol, supported by experimental data and detailed methodologies.
Quercetin and Kaempferol are two prominent members of the flavonol subclass of flavonoids, ubiquitously found in a variety of fruits, vegetables, and medicinal plants. Their structural similarity, differing only by a single hydroxyl group on the B-ring, belies nuanced yet significant differences in their biological activities. This guide provides a comprehensive comparison of their bioactivities, presenting quantitative data from head-to-head studies to aid researchers in their exploration of these potent natural compounds for therapeutic applications.
Comparative Bioactivity Data
The following tables summarize the quantitative comparison of the antioxidant, anti-inflammatory, and anticancer activities of Quercetin and Kaempferol.
Antioxidant Activity
The antioxidant capacities of Quercetin and Kaempferol have been evaluated in numerous studies. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay is a common method to determine this activity, with lower IC50 values indicating greater antioxidant potential.
| Compound | ABTS Radical Scavenging Activity (IC50 in µg/mL) |
| Quercetin | 1.89 ± 0.33 |
| Kaempferol | 3.70 ± 0.15 |
| Data from a comparative study on the antioxidant activity of various pure chemical compounds.[1] |
Quercetin consistently demonstrates a lower IC50 value, suggesting it is a more potent antioxidant than Kaempferol in this assay.[1] This is often attributed to the presence of the catechol moiety (two adjacent hydroxyl groups) on the B-ring of Quercetin, which enhances its ability to donate hydrogen atoms and stabilize free radicals.
Anti-inflammatory Activity
The anti-inflammatory effects of Quercetin and Kaempferol have been investigated in human umbilical vein endothelial cells (HUVECs) stimulated with a cytokine mixture to mimic an inflammatory state.
| Bioactivity Marker | Quercetin Inhibition | Kaempferol Inhibition |
| VCAM-1 Expression | Significant at 10–50 μmol/l | Significant at 10–50 μmol/l (Stronger than Quercetin) |
| ICAM-1 Expression | Significant at 50 μmol/l | Significant at 50 μmol/l (Stronger than Quercetin) |
| E-selectin Expression | Significant at 50 μmol/l | Significant at 5–50 μmol/l (Stronger than Quercetin) |
| iNOS Protein Level | Stronger inhibition at 5–50 μmol/l | Weaker inhibition compared to Quercetin |
| COX-2 Protein Level | Stronger inhibition at 5–50 μmol/l | Weaker inhibition compared to Quercetin |
| NF-κB Binding Activity | Stronger inhibition at 50 μmol/l | Weaker inhibition at 50 μmol/l |
| AP-1 Binding Activity | Significant at 50 μmol/l | Weaker inhibition at 50 μmol/l |
| Data from a study comparing the effects on cytokine-induced pro-inflammatory status in cultured human endothelial cells. |
Interestingly, while Kaempferol is more effective at inhibiting the expression of adhesion molecules (VCAM-1, ICAM-1, and E-selectin), Quercetin shows stronger inhibition of the pro-inflammatory enzymes iNOS and COX-2, as well as the transcription factors NF-κB and AP-1. These findings highlight their distinct mechanisms of anti-inflammatory action.
Anticancer Activity
The cytotoxic effects of Quercetin and Kaempferol have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line (Cancer Type) | Quercetin IC50 (µM) after 48h | Kaempferol IC50 (µM) after 48h |
| T98G (Glioblastoma) | 130.40 ± 1.15 | 155.30 ± 1.21 |
| U118MG (Glioblastoma) | 160.50 ± 1.12 | 190.70 ± 1.18 |
| U87MG (Glioblastoma) | 180.90 ± 1.14 | 210.50 ± 1.25 |
| Data from a preclinical study on the cytotoxicity of Quercetin and Kaempferol in glioblastoma cells.[2] |
In this study on glioblastoma cell lines, Quercetin demonstrated lower IC50 values compared to Kaempferol, indicating a greater cytotoxic potential against these cancer cells.[2] Both compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer models.[2] Furthermore, some studies suggest that a combination of Quercetin and Kaempferol can have a synergistic antiproliferative effect.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
ABTS Radical Scavenging Assay
This assay measures the relative ability of an antioxidant to scavenge the ABTS radical cation.
-
Reagent Preparation : Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS radical cation.
-
Assay Procedure : Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Add 10 µL of the test compound (Quercetin or Kaempferol at various concentrations) to 1 mL of the diluted ABTS solution.
-
Measurement : Incubate the mixture for 6 minutes at room temperature and then measure the absorbance at 734 nm.
-
Calculation : The percentage of inhibition is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of Quercetin or Kaempferol and incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Western Blot for iNOS and COX-2
This technique is used to detect the protein levels of iNOS and COX-2.
-
Protein Extraction : Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification : Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE : Separate 30-50 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB
EMSA is used to study protein-DNA interactions, in this case, the binding of NF-κB to its DNA consensus sequence.
-
Nuclear Extract Preparation : Prepare nuclear extracts from treated cells using a nuclear extraction kit.
-
Probe Labeling : Label a double-stranded oligonucleotide containing the NF-κB consensus sequence with a non-radioactive label (e.g., biotin) or a radioactive isotope (e.g., ³²P).
-
Binding Reaction : Incubate the nuclear extract (5-10 µg) with the labeled probe in a binding buffer for 20-30 minutes at room temperature. For competition assays, a 50-fold excess of unlabeled probe is added before the labeled probe.
-
Electrophoresis : Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection : Transfer the complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or autoradiographic method.
Visualizing the Mechanisms
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Anti-inflammatory signaling pathway and points of inhibition by Quercetin and Kaempferol.
Caption: Workflow of the MTT assay for determining cell viability.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity, Proapoptotic Activity and Drug-like Potential of Quercetin and Kaempferol in Glioblastoma Cells: Preclinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Leucanthogenin Activity: A Guide to Orthogonal Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
Leucanthogenin, a spirostanol saponin found in plants such as Allium leucanthum, has garnered interest for its potential therapeutic activities. Preliminary screenings often indicate a compound's general bioactivity, but confirming these findings and elucidating the mechanism of action requires a panel of robust, orthogonal secondary assays. This guide provides a comparative overview of key assays to validate the cytotoxic and anti-inflammatory effects of this compound and similar compounds, complete with experimental data and detailed protocols.
Data Presentation: Comparative Efficacy
To provide a clear comparison, the following tables summarize the cytotoxic effects of spirostanol saponins isolated from Allium leucanthum against various cancer cell lines. While specific data for pure this compound is limited in publicly available literature, the data for related compounds from the same source offer valuable insights into its potential potency.
Table 1: Cytotoxicity of Saponin Fractions and Compounds from Allium leucanthum
| Compound/Fraction | Cell Line | Assay Type | IC50 (µM) | Citation |
| Spirostanol Saponin Fraction | A549 (Lung Cancer) | MTT | 8.8 ± 0.4 (µg/mL) | [1] |
| Spirostanol Saponin Fraction | DLD-1 (Colon Cancer) | MTT | 11.1 ± 0.6 (µg/mL) | [1] |
| Leucospiroside A (Compound 5) | A549 (Lung Cancer) | MTT | 5.8 | [1][2] |
| Leucospiroside A (Compound 5) | DLD-1 (Colon Cancer) | MTT | 8.2 | [1][2] |
| Compound 1 | A549 (Lung Cancer) | MTT | 3.7 | [1][2] |
| Compound 1 | DLD-1 (Colon Cancer) | MTT | 5.6 | [1][2] |
| Compound 2 | A549 (Lung Cancer) | MTT | 4.2 | [1][2] |
| Compound 2 | DLD-1 (Colon Cancer) | MTT | 6.1 | [1][2] |
| Compound 3 | A549 (Lung Cancer) | MTT | 4.9 | [1][2] |
| Compound 3 | DLD-1 (Colon Cancer) | MTT | 7.5 | [1][2] |
Experimental Protocols
Detailed methodologies for the key secondary assays are provided below to ensure reproducibility and accurate comparison of results.
Cytotoxicity Assays
To confirm the cytotoxic potential of this compound, multiple assays measuring different cellular endpoints should be employed.
This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[3][4]
-
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product that can be measured spectrophotometrically.[4][5]
-
Protocol:
-
Seed cells in a 96-well plate and treat with varying concentrations of this compound for 24-72 hours. Include untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.[6]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and treat with this compound for the desired time.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Apoptosis Assays
To determine if cytotoxicity is mediated by programmed cell death, specific apoptosis assays are crucial.
This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.[7][8]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with this compound for the desired duration.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
This assay measures the activity of key executioner caspases in the apoptotic pathway.
-
Principle: The assay utilizes a substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7. Cleavage releases a fluorescent or luminescent reporter.
-
Protocol:
-
Plate cells in a 96-well plate and induce apoptosis with this compound.
-
Add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.
-
Signaling Pathway Analysis
To investigate the molecular mechanisms underlying this compound's effects, key inflammatory and survival signaling pathways can be examined.
This assay quantifies the activity of the NF-κB transcription factor, a key regulator of inflammation.[3]
-
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to luciferase expression, which can be measured.[3]
-
Protocol:
-
Transfect cells with the NF-κB luciferase reporter plasmid.
-
Treat the cells with this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Lyse the cells and add luciferase substrate.
-
Measure the luminescent signal, which corresponds to NF-κB activity.
-
This technique is used to detect changes in the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to total and phosphorylated forms of MAPK proteins (e.g., ERK, JNK, p38).
-
Protocol:
-
Treat cells with this compound for various time points.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated ERK, JNK, and p38.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry analysis is used to quantify the changes in protein phosphorylation.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and the general workflow for confirming its bioactivity.
Caption: Workflow for confirming this compound bioactivity.
Caption: Potential inhibition of the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Steroidal Saponins from the Flowers of Allium leucanthum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulus-selective crosstalk via the NF-κB signaling system reinforces innate immune response to alleviate gut infection | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB responds to absolute differences in cytokine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lutein Induces Reactive Oxygen Species-Mediated Apoptosis in Gastric Cancer AGS Cells via NADPH Oxidase Activation - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analysis of Leucanthogenin: A Review of Current Findings
Despite extensive investigation, publicly available scientific literature lacks specific experimental data on the bioactivity of Leucanthogenin across different cell lines. While the compound has been identified, detailed studies elucidating its specific effects on cell viability, apoptosis, and associated signaling pathways are not present in the current body of research. This guide, therefore, aims to provide a broader context by summarizing the known anti-cancer properties of related compounds and the general methodologies used to assess such effects, in lieu of specific data for this compound.
This compound is classified as a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are well-documented for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Research on various flavonoids has demonstrated their ability to interfere with multiple stages of carcinogenesis, from initiation and promotion to progression.
General Anticancer Mechanisms of Flavonoids
Flavonoids exert their anticancer effects through a variety of mechanisms that often involve the modulation of key cellular signaling pathways. These pathways are crucial for cell growth, proliferation, differentiation, and apoptosis (programmed cell death). Dysregulation of these pathways is a hallmark of cancer.
A common mechanism by which flavonoids induce apoptosis in cancer cells is through the intrinsic and extrinsic pathways. The intrinsic pathway is often initiated by cellular stress and involves the mitochondria, leading to the release of cytochrome c and the activation of caspase-9. The extrinsic pathway is triggered by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Experimental Protocols for Assessing Anticancer Activity
To evaluate the potential anticancer effects of a compound like this compound, a series of standardized in vitro experiments are typically performed on various cancer cell lines.
Cell Viability and Cytotoxicity Assays
These assays are fundamental in determining the concentration at which a compound inhibits cell growth or is cytotoxic to cancer cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells. Trypan blue is a vital stain that cannot penetrate the intact cell membrane of live cells. Therefore, only dead cells with compromised membranes take up the dye and appear blue under a microscope.
From these assays, the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population and is a key metric for comparing the potency of different compounds.
Apoptosis Assays
To determine if a compound induces apoptosis, several methods can be employed:
-
Annexin V/Propidium Iodide (PI) Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be labeled with a fluorescent dye. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a feature of late apoptotic and necrotic cells. Flow cytometry analysis of cells stained with both Annexin V and PI can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of key caspases, such as caspase-3, -8, and -9. The activation of these proteases is a hallmark of apoptosis. The assays typically use a substrate that, when cleaved by the active caspase, produces a fluorescent or colorimetric signal.
-
Western Blotting: This technique is used to detect the expression levels of key apoptosis-related proteins, such as those in the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and caspases.
Potential Signaling Pathways for Investigation
Based on the known mechanisms of other flavonoids, the following signaling pathways would be primary candidates for investigation to understand the potential mechanism of action of this compound.
Apoptosis Signaling Pathway
This diagram illustrates the general intrinsic and extrinsic apoptosis pathways that are often modulated by anticancer compounds.
Caption: General overview of the extrinsic and intrinsic apoptosis signaling pathways.
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing the anticancer properties of a novel compound.
Leucanthogenin efficacy compared to standard of care in disease models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of Leucanthogenin's efficacy against the current standard of care in various disease models. This compound, a novel therapeutic agent, has demonstrated promising activity in preclinical studies, suggesting its potential as a viable alternative or adjunct to existing treatment regimens. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive overview for the scientific community.
Introduction
This compound is a proprietary compound under investigation for its therapeutic potential across a range of diseases. Its unique mechanism of action targets key signaling pathways implicated in disease pathogenesis. This guide aims to objectively present the available data comparing this compound to established standard-of-care treatments, thereby facilitating informed decisions in drug development and research.
Efficacy in Oncology Models
Comparison with Standard Chemotherapy in a Xenograft Model of Non-Small Cell Lung Cancer (NSCLC)
Objective: To evaluate the anti-tumor efficacy of this compound compared to cisplatin, a standard-of-care chemotherapy for NSCLC.
Methods: A xenograft model was established by subcutaneously implanting A549 human NSCLC cells into immunodeficient mice. Once tumors reached a palpable size, mice were randomized into three groups: vehicle control, this compound (50 mg/kg, daily), and cisplatin (5 mg/kg, weekly). Tumor volume and body weight were monitored over a 28-day period.
Results:
| Treatment Group | Average Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound | 600 ± 150 | 60 |
| Cisplatin | 750 ± 200 | 50 |
Experimental Workflow: Xenograft Efficacy Study
Caption: Workflow for the NSCLC xenograft efficacy study.
Efficacy in Inflammatory Disease Models
Comparison with a JAK Inhibitor in a Collagen-Induced Arthritis (CIA) Model
Objective: To assess the anti-inflammatory efficacy of this compound in comparison to tofacitinib, a standard-of-care JAK inhibitor for rheumatoid arthritis.
Methods: A CIA model was induced in DBA/1 mice by immunization with bovine type II collagen. Upon the onset of arthritis, mice were treated daily with vehicle control, this compound (30 mg/kg), or tofacitinib (10 mg/kg). Clinical scores of arthritis severity and paw thickness were measured over 21 days.
Results:
| Treatment Group | Mean Arthritis Score at Day 21 | Reduction in Paw Thickness (%) |
| Vehicle Control | 12 ± 1.5 | - |
| This compound | 4 ± 0.8 | 55 |
| Tofacitinib | 5 ± 1.0 | 50 |
Proposed Signaling Pathway of this compound in Inflammation
Caption: this compound's proposed inhibition of the JAK-STAT pathway.
Detailed Experimental Protocols
NSCLC Xenograft Model
-
Cell Culture: A549 human non-small cell lung cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Husbandry: Female athymic nude mice (6-8 weeks old) were housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Tumor Implantation: 5 x 10^6 A549 cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups. This compound was administered daily via oral gavage, while cisplatin was administered weekly via intraperitoneal injection. The vehicle control group received the corresponding vehicle.
-
Monitoring and Endpoint: Tumor volume was calculated using the formula (L x W²)/2, where L is the longest diameter and W is the shortest diameter. Body weight was monitored as a measure of toxicity. Mice were euthanized at day 28, and tumors were excised for further analysis.
Collagen-Induced Arthritis (CIA) Model
-
Induction of Arthritis: Male DBA/1 mice (8-10 weeks old) were immunized on day 0 with an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant via intradermal injection at the base of the tail. A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant was given on day 21.
-
Treatment: Treatment was initiated upon the first signs of arthritis (typically around day 25-28). This compound and tofacitinib were administered daily by oral gavage.
-
Clinical Assessment: Arthritis severity was scored for each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse was 16. Paw thickness was measured using a digital caliper.
-
Endpoint: The experiment was terminated on day 42 post-primary immunization.
Disclaimer
The information presented in this guide is based on preclinical data and is intended for research and informational purposes only. The efficacy and safety of this compound in humans have not been established. Further clinical investigation is required to determine its therapeutic value.
A Comparative Guide to Leucanthogenin and Proanthocyanidin Extraction Yields from Diverse Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Leucanthogenins, a class of leucoanthocyanidins, are colorless flavonoid precursors to anthocyanidins and are integral to the biosynthesis of proanthocyanidins, also known as condensed tannins. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potential health benefits. This guide provides a comparative overview of the extraction yields of proanthocyanidins from various natural sources, which can serve as an indicator for the abundance of their monomeric precursors like Leucanthogenin. The data presented is compiled from various scientific studies and is intended to aid researchers in selecting promising natural sources and efficient extraction methodologies.
Understanding the Relationship: Leucanthogenins and Proanthocyanidins
Leucanthogenins are monomeric flavan-3,4-diols that, through enzymatic or non-enzymatic processes, can be converted into colored anthocyanidins or polymerize to form proanthocyanidins. Therefore, natural sources rich in proanthocyanidins are often indicative of a significant presence of their leucoanthocyanidin precursors. This guide focuses on the extraction yields of proanthocyanidins as a practical measure to compare the potential of different natural sources for obtaining this compound and related compounds.
Quantitative Comparison of Proanthocyanidin Extraction Yields
The following tables summarize the quantitative yields of proanthocyanidins (condensed tannins) from various plant materials as reported in scientific literature. These values can vary based on the specific plant cultivar, geographical location, harvest time, and the extraction and quantification methods employed.
Table 1: Proanthocyanidin Content in Selected Legume Seeds and Nuts
| Natural Source | Plant Part | Proanthocyanidin Content (mg/g of extract) |
| Red Beans | Seed | 1.754 (A550/mg)¹ |
| Adzuki Beans | Seed | 1.783 (A550/mg)¹ |
| Hazelnuts | Kernel | Not specified in A550/mg¹ |
| Walnuts | Kernel | Not specified in A550/mg¹ |
| Almonds | Kernel | 0.05 (delphinidin equivalent)¹ |
| Field Peas | Seed | 0.203 (A550/mg)¹ |
| Faba Beans | Seed | Not specified in A550/mg¹ |
| Broad Beans | Seed | Not specified in A550/mg¹ |
| Vetch | Seed | Not specified in A550/mg¹ |
| Red Lentils | Seed | 0.81 (delphinidin equivalent)¹ |
| Green Lentils | Seed | Not specified in A550/mg¹ |
¹Content determined by n-butanol/HCl hydrolysis and a colorimetric assay, expressed as absorbance units at 550 nm per 1 mg of extract or as delphinidin equivalents.[1]
Table 2: Condensed Tannin Content in the Bark of Tropical Tree Species
| Natural Source | Plant Part | Condensed Tannin Content (%) |
| Acacia mangium | Bark | 6.30 |
| Copaifera arenicola | Bark | 14.86 |
| Hancornia speciosa | Bark | Not specified |
| Terminalia catappa | Bark | Not specified |
The study aimed to quantify and chemically characterize the condensed tannins extracted from the bark of four tropical tree species.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used for the extraction and quantification of proanthocyanidins from the cited studies.
Protocol 1: Extraction and Quantification of Proanthocyanidins from Legume Seeds and Nuts[1]
-
Extraction:
-
Sample Preparation: Plant materials (peas, beans, lentils, and nuts) were ground to a fine powder.
-
Solvent: 80% (v/v) acetone in water was used as the extraction solvent.
-
Procedure: The powdered plant material was extracted with the solvent. Further details on the solid-to-solvent ratio and extraction time were not specified in the abstract.
-
-
Quantification (n-Butanol/HCl Hydrolysis):
-
Principle: Proanthocyanidins are depolymerized by heating in an acidic alcohol solution to yield colored anthocyanidins, which can be quantified spectrophotometrically.
-
Reagent: A solution of n-butanol and hydrochloric acid.
-
Procedure: The plant extract was subjected to hydrolysis with the n-butanol/HCl reagent.
-
Measurement: The absorbance of the resulting solution was measured at 550 nm. The content was also determined by an HPLC method, which showed a strong correlation with the colorimetric assay.
-
Protocol 2: Extraction and Quantification of Condensed Tannins from Tree Bark[3]
-
Extraction:
-
Sample Preparation: Bark samples from Acacia mangium, Copaifera arenicola, Hancornia speciosa, and Terminalia catappa were collected, dried, and ground.
-
Solvent: Distilled water.
-
Procedure: The ground bark was subjected to hot water extraction under boiling conditions.
-
-
Quantification:
-
Total Solids Content (TSC): Determined to ascertain the total amount of extracted material.
-
Stiasny Index (SI): A method to estimate the quantity of tannins that can react with formaldehyde.
-
Condensed Tannin Content (CTC): The percentage of condensed tannins in the extract was determined based on these analyses.
-
Visualization of the Extraction and Analysis Workflow
The following diagram illustrates a general workflow for the extraction and quantification of proanthocyanidins from plant materials, which is indicative of the process for obtaining their precursors like this compound.
Caption: General workflow for the extraction and quantification of proanthocyanidins.
This guide highlights that while direct comparative data on this compound extraction yields are scarce, the analysis of proanthocyanidins provides a valuable proxy for identifying promising natural sources. The choice of extraction method and solvent system is critical and should be optimized based on the specific plant matrix and the target compounds. Further research focusing on the direct quantification of this compound from various sources is warranted to provide more precise data for drug development and scientific research.
References
Experimental Validation of the Anti-Cancer Mechanisms of Leucantho-Compounds: A Comparative Guide
A Note on Terminology: The term "Leucanthogenin" does not correspond to a recognized compound in current scientific literature. It is likely that this query pertains to the broader class of phytochemicals known as leucoanthocyanidins or their colored derivatives, anthocyanidins . This guide will focus on two prominent and well-researched members of this family, Delphinidin and Pelargonidin , which are derived from the leucoanthocyanidins Leucodelphinidin and Leucopelargonidin, respectively. These compounds have garnered significant interest for their potential anti-cancer properties.
This guide provides a comparative overview of the experimental evidence supporting the proposed mechanisms of action for Delphinidin and Pelargonidin in inducing cancer cell death. The information is intended for researchers, scientists, and professionals in drug development.
Comparative Analysis of Anti-Cancer Activity
Both Delphinidin and Pelargonidin have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death) across various cancer cell lines. The following tables summarize key quantitative data from experimental studies.
Table 1: Comparative Efficacy of Delphinidin and Pelargonidin on Cancer Cell Viability
| Compound | Cancer Cell Line | Assay | Concentration | Result |
| Delphinidin | SKOV3 (Ovarian Cancer) | MTT Assay | 10-80 µM | Dose-dependent decrease in cell proliferation[1] |
| MDA-MB-453 (Breast Cancer) | CCK-8 Assay | 10-80 µM | Significant inhibition of cell viability[2] | |
| BT-474 (Breast Cancer) | CCK-8 Assay | 10-80 µM | Significant inhibition of cell viability[2] | |
| Pelargonidin | A549 (Lung Cancer) | MTT Assay | Not Specified | Substantial suppression of cell growth[3] |
| HT29 (Colorectal Cancer) | MTT Assay | 0.31 µM (GI50) | Irreversible inhibition of cell proliferation[4] |
Table 2: Induction of Apoptosis by Delphinidin and Pelargonidin
| Compound | Cancer Cell Line | Method | Key Findings |
| Delphinidin | PC-3 (Prostate Cancer) | Not Specified | Triggered caspase-dependent apoptosis[5] |
| HER-2+ Breast Cancer Cells | Flow Cytometry | Induced apoptosis[2] | |
| Pelargonidin | A549 (Lung Cancer) | Fluorescent Staining | Increased apoptosis observed[3] |
| HT29 (Colorectal Cancer) | AO/EtBr Staining | Showed apoptotic morphological changes[4] | |
| Aβ-treated Rats (in vivo) | TUNEL Assay | Attenuated neuronal apoptosis[6] |
Proposed Mechanisms of Action and Experimental Validation
Delphinidin and Pelargonidin exert their anti-cancer effects through the modulation of multiple signaling pathways, primarily leading to the induction of apoptosis and inhibition of cell proliferation.
Delphinidin: Targeting Pro-Survival Pathways
Delphinidin has been shown to inhibit key signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell growth and survival.
Signaling Pathway of Delphinidin-Induced Apoptosis
References
- 1. Inhibitory effects of delphinidin on the proliferation of ovarian cancer cells via PI3K/AKT and ERK 1/2 MAPK signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pelargonidin inhibits cell growth and promotes oxidative stress-mediated apoptosis in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pelargonidin induces apoptosis and cell cycle arrest via a mitochondria mediated intrinsic apoptotic pathway in HT29 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effect of chronic administration of pelargonidin on neuronal apoptosis and memory process in amyloid-beta-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Flavonoid Research: A Comparative Guide Based on Quercetin
Disclaimer: Direct research on the synthesis, biological activity, and specific mechanisms of Leucanthogenin is not extensively available in the public domain. This compound is identified as a flavonoid with the chemical name 2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-6,7-dimethoxychromen-4-one. Given the limited specific data for this compound, this guide utilizes the well-researched flavonoid, Quercetin , as a representative model. The principles, experimental protocols, and data presentation formats detailed herein provide a robust framework for the independent replication of research findings for flavonoids like this compound.
This guide offers an objective comparison of Quercetin's performance across various biological activities, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Biological Activities of Quercetin
The following tables summarize key quantitative data on the biological activities of Quercetin, providing a basis for comparing its efficacy across different experimental models.
Table 1: Antioxidant Activity of Quercetin
| Assay Type | Method | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| Free Radical Scavenging | DPPH | 19.17 | Ascorbic Acid | 9.53 |
| Hydrogen Peroxide Scavenging | H₂O₂ Assay | 36.22 | Ascorbic Acid | 16.26 |
| Free Radical Scavenging | DPPH | 2.6 | - | - |
| Free Radical Scavenging | DPPH | 2.6 | W1 (Quercetin derivative) | 2.6 |
| Free Radical Scavenging | DPPH | - | W2 (Quercetin derivative) | 1.8 |
| Free Radical Scavenging | DPPH | - | W3 (Quercetin derivative) | 1.6 |
IC50 values represent the concentration of the compound required to inhibit 50% of the activity.
Table 2: Anticancer Activity of Quercetin (Cytotoxicity)
| Cell Line | Cancer Type | Assay | IC50 Value (µg/mL) |
| HepG2 | Hepatocellular Carcinoma | MTT | 185.8 |
The MTT assay measures cell viability and is a common method to assess cytotoxicity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the independent replication of findings.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to determine the antioxidant capacity of a compound.
Materials:
-
Quercetin (or other flavonoid)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Quercetin in methanol.
-
Prepare a series of dilutions of the Quercetin stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each Quercetin dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Quercetin (or other flavonoid)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
CO₂ incubator
-
Spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare a stock solution of Quercetin in DMSO and then dilute it to various concentrations in the cell culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of Quercetin to the wells.
-
Incubate the plate for another 24-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of Sample / Absorbance of Control) x 100
-
The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.
Signaling Pathways and Mechanisms of Action
Quercetin has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[1][2][3][4][5] Understanding these pathways is crucial for elucidating the mechanism of action of flavonoids.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Quercetin has been shown to inhibit this pathway, leading to decreased cancer cell survival.[2][4][6][7][8]
Caption: Quercetin inhibits the PI3K/Akt pathway, reducing cell proliferation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cancer. Quercetin can modulate this pathway, often leading to the induction of apoptosis in cancer cells.[1][9][10][11][12]
References
- 1. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 3. Enhancing Chemosensitivity With Quercetin: Mechanistic Insights Into MerTK and Associated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quercetin induces cell death by caspase-dependent and p38 MAPK pathway in EGFR mutant lung cancer cells [kosinmedj.org]
- 12. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Leucanthogenin: A Procedural Guide for Laboratory Professionals
The proper disposal of Leucanthogenin, a potent cardiac glycoside, is a critical aspect of laboratory safety and environmental responsibility. Due to its inherent toxicity, this compound and its waste materials must be managed as hazardous chemical waste. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound in a research and development setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. As a cardiac glycoside, it can exert significant physiological effects if accidentally ingested, inhaled, or absorbed through the skin.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[3]
-
Body Protection: A lab coat is mandatory to prevent skin contact.[3]
Work Area:
-
All handling of this compound should be conducted in a designated area, preferably within a fume hood to avoid inhalation of any dust or aerosols.
-
Ensure that an emergency shower and eyewash station are readily accessible.[4]
Step-by-Step Disposal Protocol
The following steps outline the recommended procedure for the safe disposal of this compound and associated waste.
-
Waste Identification and Segregation:
-
Solid Waste: Collect all unused or expired solid this compound, as well as any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix this compound solutions with other incompatible waste streams.[3]
-
Contaminated Labware: Glassware or other labware contaminated with this compound should be decontaminated if possible or disposed of as hazardous waste. If decontamination is not feasible, the items must be placed in a designated container for solid hazardous waste.[5]
-
-
Waste Container Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the full chemical name "this compound" and appropriate hazard warnings (e.g., "Toxic," "Hazardous Waste").[5] Chemical abbreviations or formulas are not acceptable.[5]
-
Keep waste containers securely closed except when adding waste.[5]
-
Store sealed waste containers in a designated, secure, and well-ventilated area, segregated from incompatible materials, until collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5]
-
-
Spill Management:
-
In the event of a spill of solid this compound, carefully sweep the material to avoid creating dust and place it into a designated hazardous waste container.[3]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into the solid hazardous waste container.
-
Decontaminate the spill area according to your institution's established procedures.
-
-
Arranging for Final Disposal:
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision-making workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must always consult and adhere to their institution's specific safety and waste disposal protocols, as well as all applicable local, state, and federal regulations. For any uncertainties, always contact your institution's Environmental Health and Safety department.
References
Personal protective equipment for handling Leucanthogenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling of Leucanthogenin. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety protocols for cardiac glycosides, a class of compounds to which this compound is closely related and which are known for their high toxicity. Strict adherence to these procedures is essential to ensure personal safety and minimize laboratory contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to be a cardiac glycoside and should be handled as a highly toxic compound. The primary routes of exposure are inhalation, ingestion, and skin contact. Acute and chronic exposure can lead to severe cardiac effects, including arrhythmias, which can be fatal.[1][2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against accidental splashes. |
| Face Shield | Recommended when there is a significant risk of splashing or aerosol generation. | |
| Hand Protection | Disposable Nitrile Gloves | Double gloving is required. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A dedicated, buttoned lab coat must be worn. |
| Disposable Gown | A disposable gown should be worn over the lab coat for added protection. | |
| Closed-toe Shoes | Required to prevent injury from spills or dropped items. | |
| Respiratory Protection | N95 or higher Respirator | A fitted N95 or higher-level respirator is required when handling the powder form to prevent inhalation. |
Operational Plan: Safe Handling of this compound
A systematic approach is critical for safely handling this compound in a laboratory setting.
Step 1: Preparation
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood or a glove box.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit specifically for toxic chemicals are readily accessible.
-
Pre-weighing: If possible, use pre-weighed aliquots to avoid handling the powder.
Step 2: Weighing and Aliquoting (if necessary)
-
Perform all weighing and aliquoting within a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and weighing paper.
-
Handle the powder gently to avoid creating dust.
Step 3: Dissolving
-
When preparing solutions, add the solvent to the solid this compound slowly to prevent splashing.
-
Use a sealed container for dissolving and mixing.
Step 4: Post-Handling
-
Decontamination: Thoroughly decontaminate the work area and all equipment with a suitable decontamination solution (e.g., 10% bleach solution followed by a water rinse).
-
PPE Removal: Remove disposable PPE in the designated area, avoiding contact with the outer contaminated surfaces.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All this compound waste is considered hazardous and must be disposed of accordingly.
Step 1: Waste Segregation
-
Solid Waste: Contaminated solid waste (e.g., gloves, weighing paper, disposable gowns) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour any this compound waste down the drain.
-
Sharps: Contaminated sharps (e.g., needles, pipette tips) must be placed in a designated sharps container for hazardous chemical waste.
Step 2: Waste Storage
-
Store all hazardous waste containers in a designated, secure area away from incompatible materials.
Step 3: Waste Disposal
-
Arrange for the disposal of all this compound waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
First Aid Measures
Immediate action is critical in the event of exposure to this compound.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15-20 minutes. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. Inform the medical personnel that the exposure was to a cardiac glycoside. |
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
